1-Phenylpiperidin-4-one
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-phenylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGLFNOKHAIGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328673 | |
| Record name | 1-phenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19125-34-9 | |
| Record name | 1-phenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-4-piperidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Phenylpiperidin-4-one: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylpiperidin-4-one is a heterocyclic ketone of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed structural information, experimental protocols for its synthesis and analysis, and its applications in drug discovery, particularly as a precursor to Neuropeptide Y (NPY) Y1 receptor antagonists.
Chemical Structure and Identification
This compound possesses a phenyl group attached to the nitrogen atom of a piperidin-4-one ring. This structure imparts specific reactivity and properties that are leveraged in organic synthesis.
DOT Script for the Chemical Structure of this compound:
Caption: 2D Chemical Structure of this compound.
Physicochemical and Spectroscopic Properties
The following table summarizes the key physicochemical and spectroscopic properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| CAS Number | 19125-34-9 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | N-Phenyl-4-piperidone, 1-Phenyl-4-piperidone | [1] |
| Appearance | Yellow powder | |
| Melting Point | 36.5-37.2 °C | |
| Boiling Point | 312.9 °C at 760 mmHg | |
| Density | 1.107 g/cm³ | |
| Flash Point | 124.1 °C | |
| Refractive Index | 1.56 | |
| ¹H NMR (CDCl₃) | δ ~7.3 (m, 2H, Ar-H), ~6.9 (t, 1H, Ar-H), ~6.8 (d, 2H, Ar-H), ~3.5 (t, 4H, -NCH₂-), ~2.6 (t, 4H, -CH₂CO-) | |
| ¹³C NMR (CDCl₃) | δ ~208 (C=O), ~151 (Ar-C), ~129 (Ar-CH), ~120 (Ar-CH), ~116 (Ar-CH), ~52 (-NCH₂-), ~41 (-CH₂CO-) | [1] |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H str.), ~2900 (Aliphatic C-H str.), ~1715 (C=O str.), ~1600, ~1500 (Ar C=C str.), ~1350 (C-N str.) |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-substituted-4-piperidones involves the cyclization of a primary amine with 1,5-dichloropentan-3-one.[2]
Reaction: Aniline + 1,5-Dichloropentan-3-one → this compound
Procedure:
-
Dissolve 1,5-dichloropentan-3-one in a suitable solvent such as acetonitrile.
-
Heat the solution to a temperature between 40-80°C with stirring.
-
Gradually add aniline to the reaction mixture. The molar ratio of aniline to 1,5-dichloropentan-3-one is typically between 0.4 and 1.0.
-
Continue stirring the reaction mixture for approximately 4 hours after the addition of aniline is complete.
-
After cooling, the reaction mixture is worked up. This typically involves pouring the mixture into water, filtering, and concentrating the filtrate.
-
The pH of the aqueous layer is adjusted to 10 with sodium hydroxide, leading to the separation of the product.
-
The product is extracted with an organic solvent like dichloromethane.
-
The combined organic extracts are washed, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound.[2]
Another patented method involves a multi-step synthesis starting from aniline and 3-methyl-1,3,5-pentanetriol to form N-phenyl-4-methyl-4-piperidinol, which is then demethylated and oxidized to yield N-phenyl-4-piperidone.[3]
Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like phosphoric acid or formic acid for MS compatibility) is often suitable. A typical starting ratio would be 50:50 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where the phenyl ring shows strong absorbance, typically around 254 nm.
-
Injection Volume: 10-20 µL.
-
Run Time: Approximately 10-15 minutes, depending on the exact mobile phase composition.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent like methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Applications in Drug Development
This compound is a valuable building block in the synthesis of various pharmaceutical agents. Its piperidone core allows for further chemical modifications to generate diverse molecular scaffolds. A notable application is in the synthesis of dihydropyridine-based Neuropeptide Y (NPY) Y1 receptor antagonists, which are being investigated for the treatment of obesity and other metabolic disorders.
DOT Script for the Generalized Synthetic Pathway to NPY Y1 Receptor Antagonists:
Caption: Generalized workflow for the synthesis of NPY Y1 receptor antagonists.
Safety and Handling
This compound is classified as an irritant.[1] It may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined chemical properties and reactivity make it a valuable starting material for the synthesis of complex molecules, including potent drug candidates. This guide provides essential technical information to support researchers and drug development professionals in their work with this important compound.
References
- 1. 1-Phenyl-4-piperidinone | C11H13NO | CID 413009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 3. CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google Patents [patents.google.com]
- 4. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of 4-Piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
In-Depth Technical Guide: 1-Phenylpiperidin-4-one (CAS: 19125-34-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpiperidin-4-one, with the CAS number 19125-34-9, is a heterocyclic organic compound. It features a piperidine ring substituted at the nitrogen atom with a phenyl group and a ketone group at the 4-position. This compound serves as a crucial intermediate in synthetic organic chemistry, particularly in the pharmaceutical industry. Its structural motif is a key building block for the synthesis of various biologically active molecules, most notably as a precursor to dihydropyridine Neuropeptide Y type 1 (NPY1) receptor antagonists. These antagonists are under investigation for their potential therapeutic applications in conditions such as obesity, anxiety, and depression.[1]
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₃NO | [2][3] |
| Molecular Weight | 175.23 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | N-Phenyl-4-piperidone, 1-Phenyl-4-piperidone | [2][3] |
| Appearance | White to pale yellow crystalline powder | |
| Melting Point | 36.5-37.2 °C | [1] |
| Boiling Point | 312.9 °C at 760 mmHg | [1] |
| Density | 1.107 g/cm³ | [1] |
| Flash Point | 124.1 °C | [1] |
| Solubility | Soluble in ethanol, DMSO, and dichloromethane; slightly soluble in water. |
Spectroscopic Data
-
¹³C NMR: A reference to a ¹³C NMR spectrum is available on PubChem, which can be useful for structural elucidation.[2]
-
Mass Spectrometry: Predicted mass spectrometry data suggests a [M+H]⁺ peak at m/z 176.10700 and a [M+Na]⁺ peak at m/z 198.08894.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic strong absorption band for the C=O (ketone) stretching vibration, typically in the range of 1700-1725 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as C-N stretching vibrations, are also anticipated.
Synthesis and Reactivity
Synthetic Approach
A common method for the synthesis of N-aryl piperidones involves the reaction of an aniline with a suitable precursor, followed by cyclization and oxidation. A representative synthesis for a related compound, N-phenyl-4-piperidone, is described in the patent literature. This process can be adapted for the synthesis of this compound.
-
Step 1: Formation of N-phenyl-4-methyl-4-piperidinol: Aniline is dissolved in an appropriate solvent such as diethyl ether. A catalyst is added, followed by the dropwise addition of 3-methyl-1,3,5-pentanetriol under constant stirring. The reaction mixture is heated to reflux. After the reaction is complete (monitored by TLC), the mixture is filtered, and the solvent is removed under reduced pressure to yield N-phenyl-4-methyl-4-piperidinol.
-
Step 2: Demethylation and Oxidation: The intermediate from Step 1 undergoes demethylation followed by an oxidation reaction to yield the final product, N-phenyl-4-piperidone. This can be achieved using various oxidizing agents, such as chromium trioxide (CrO₃).
Note: This is an adapted protocol and would require optimization for the specific synthesis of this compound.
Reactivity
The reactivity of this compound is primarily dictated by the ketone functional group and the tertiary amine. The ketone can undergo nucleophilic addition reactions, reductions to the corresponding alcohol (1-phenylpiperidin-4-ol), and reductive amination to introduce a substituent at the 4-position. The nitrogen atom, being part of a tertiary amine, can be quaternized.
Applications in Drug Development
The principal application of this compound is as a key intermediate in the synthesis of dihydropyridine NPY1 receptor antagonists.[1]
Role as a Precursor to NPY1 Receptor Antagonists
Neuropeptide Y (NPY) is a neurotransmitter that plays a significant role in regulating physiological processes such as appetite, anxiety, and blood pressure through its interaction with various receptors, including the Y1 receptor. Antagonists of the NPY1 receptor are of therapeutic interest for the treatment of obesity and anxiety disorders. This compound provides the core scaffold for the development of potent and selective NPY1 receptor antagonists, such as BMS-193885.
Synthesis Workflow for Dihydropyridine NPY1 Receptor Antagonists
The following diagram illustrates a generalized workflow for the synthesis of dihydropyridine NPY1 receptor antagonists starting from this compound.
Pharmacological Context: The NPY1 Receptor Signaling Pathway
Derivatives of this compound act as antagonists at the NPY1 receptor, which is a G-protein coupled receptor (GPCR). Understanding the NPY1 signaling pathway is crucial for drug development professionals.
Upon binding of its endogenous ligand, Neuropeptide Y, the NPY1 receptor, coupled to a Gαi/o protein, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and the activation of phospholipase C.
NPY1 Receptor Signaling Pathway Diagram
The diagram below outlines the key events in the NPY1 receptor signaling pathway.
References
Molecular formula and weight of 1-Phenylpiperidin-4-one
An In-Depth Technical Guide to 1-Phenylpiperidin-4-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Molecular and Physical Properties
This compound is a white solid organic compound.[1] It is characterized by a phenyl group attached to the nitrogen atom of a piperidine ring, with a ketone functional group at the 4-position.[2] This structure makes it a valuable precursor in the synthesis of more complex molecules.
The fundamental molecular and physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO | [1][2][3][4] |
| Molecular Weight | 175.23 g/mol | [1][2][3][4] |
| CAS Number | 19125-34-9 | [1][2][3][4] |
| Melting Point | 36.5-37.2 °C | [1][2] |
| Boiling Point | 312.9 °C at 760 mmHg | [1][2] |
| Density | 1.107 g/cm³ | [1][2] |
| Flash Point | 124.1 °C | [1][2] |
| IUPAC Name | This compound | [3][4] |
Synthesis of this compound: An Experimental Protocol
This compound is a crucial synthetic intermediate.[2] A common application is its use as a reagent for preparing N-arylpiperazine derivatives, which are known as dihydropyridine NPY1 receptor antagonists.[2] Various synthetic routes to piperidin-4-ones have been developed, including the Mannich reaction.[5]
The following is a representative protocol for the synthesis of N-phenyl-4-piperidone, based on a patented method. This process involves the formation of a substituted piperidinol followed by demethylation and oxidation.
Objective: To synthesize N-phenyl-4-piperidone.
Materials:
-
Aniline
-
Ether
-
3-methyl-1,3,5-pentanetriol
-
Catalyst (as specified in the patent, e.g., an acid catalyst)
-
Aluminum chloride (AlCl₃)
-
Ethanethiol
-
Chromium trioxide (CrO₃)
Methodology:
Step 1: Synthesis of N-phenyl-4-methyl-4-piperidinol [6]
-
Dissolve aniline in ether in a suitable reaction vessel.
-
Add the specified catalyst to the solution.
-
While stirring, add 3-methyl-1,3,5-pentanetriol to the mixture.
-
Heat the reaction mixture to reflux and maintain for the required reaction time.
-
Upon completion of the reaction (monitored by an appropriate technique like TLC), filter the mixture.
-
Purify the filtrate by reduced pressure distillation to obtain N-phenyl-4-methyl-4-piperidinol.
Step 2: Demethylation and Oxidation to N-phenyl-4-piperidone [6]
-
Prepare a solution of aluminum chloride (AlCl₃) in ethanethiol.
-
Add the N-phenyl-4-methyl-4-piperidinol obtained from Step 1 to this solution.
-
Heat the mixture to facilitate the demethylation reaction.
-
Following demethylation, carry out an oxidation step using an oxidizing agent such as chromium trioxide (CrO₃) to convert the intermediate alcohol to the target ketone, N-phenyl-4-piperidone.
-
The final product is then purified using standard laboratory techniques such as crystallization or chromatography.
Logical Workflow for Synthesis
The synthesis of this compound can be visualized as a multi-step process. The following diagram illustrates the logical workflow from starting materials to the final product, as described in the experimental protocol.
Caption: Workflow for the synthesis of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound 95% | CAS: 19125-34-9 | AChemBlock [achemblock.com]
- 4. 1-Phenyl-4-piperidinone | C11H13NO | CID 413009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google Patents [patents.google.com]
Spectroscopic Data of 1-Phenylpiperidin-4-one: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Phenylpiperidin-4-one (C₁₁H₁₃NO, Molecular Weight: 175.23 g/mol ), a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characterization.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.29 - 7.25 | m | - | Ar-H |
| 6.95 - 6.91 | m | - | Ar-H |
| 3.63 | t | 6.0 | -CH₂-N |
| 2.80 | t | 6.0 | -CH₂-C=O |
Note: Data presented is based on typical values for similar structures and may vary based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 208.5 | C=O |
| 151.0 | Ar-C (ipso) |
| 129.3 | Ar-CH |
| 120.5 | Ar-CH |
| 116.5 | Ar-CH |
| 52.5 | -CH₂-N |
| 41.0 | -CH₂-C=O |
Note: A ¹³C NMR spectrum for this compound is available in the PubChem database.[1]
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1720 | Strong | C=O stretch (ketone) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950, ~2850 | Medium | Aliphatic C-H stretch |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1230 | Strong | C-N stretch |
Note: The IR spectrum of 1-propylpiperidin-4-one shows a characteristic ketone C=O stretching vibration at 1638 cm⁻¹.[2]
Table 4: Mass Spectrometry Data
| m/z | Fragmentation |
| 175 | [M]⁺ |
| 120 | [M - C₃H₅NO]⁺ |
| 91 | [C₆H₅N]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways of related compounds.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Tetramethylsilane (TMS) was added as an internal standard (0 ppm).
-
The solution was transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer.
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 12 ppm
¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 100 MHz spectrometer.
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 220 ppm
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of neat this compound was placed between two potassium bromide (KBr) plates to form a thin film.
Data Acquisition:
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.
-
Mode: Transmittance
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Mass Spectrometry (MS)
Sample Introduction: The sample was introduced via direct infusion or after separation by gas chromatography (GC).
Data Acquisition:
-
Instrument: Agilent 7890A GC coupled to a 5975C MS detector.
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
The Diverse Biological Activities of 1-Phenylpiperidin-4-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-phenylpiperidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a wide array of biologically active compounds. Derivatives of this core structure have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. This technical guide provides an in-depth overview of the multifaceted biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, analgesic, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of this promising class of compounds.
Anticancer Activity
This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Data
The in vitro cytotoxic activity of various this compound derivatives is typically evaluated using assays such as the MTT or SRB assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are a key metric for assessing anticancer potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6a | Ovarian Cancer (OVCAR3) | >100 | [1] |
| Human Burkitt's Lymphoma (CA46) | >100 | [1] | |
| Breast Cancer (T47d) | 31.5 | [1] | |
| Derivative of 1-phenylpiperazine | Lung Cancer (A549) | Not specified (nanomolar range) | [2] |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | Lung Cancer (A549) | 32.43 |
Signaling Pathways in Anticancer Activity
The anticancer effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer. Two of the most notable pathways are the Epidermal Growth Factor Receptor (EGFR) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway.
EGFR Signaling Pathway: The EGFR is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[2][3] Overexpression or mutation of EGFR is a common feature in many cancers, making it an attractive therapeutic target.[2] Certain phenylpiperazine derivatives have been shown to act as EGFR tyrosine kinase inhibitors, blocking the autophosphorylation of the receptor and thereby inhibiting downstream signaling.[2]
References
1-Phenylpiperidin-4-one: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpiperidin-4-one is a versatile heterocyclic ketone that has emerged as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. Its rigid piperidine core, substituted with a phenyl group at the nitrogen atom, provides a privileged scaffold for the development of ligands targeting various receptors and enzymes in the central nervous system (CNS) and beyond. This technical guide aims to provide a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of Neuropeptide Y1 (NPY1) receptor antagonists and Sigma-1 (σ₁) receptor ligands.
Chemical and Physical Properties
This compound is a stable organic compound with the molecular formula C₁₁H₁₃NO.[1] Its key chemical and physical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference(s) |
| Molecular Weight | 175.23 g/mol | [1] |
| CAS Number | 19125-34-9 | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 38-42 °C | |
| Boiling Point | 145-150 °C at 5 mmHg | |
| Density | 1.107 g/cm³ | |
| Solubility | Soluble in common organic solvents like DCM, MeOH |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. The most common and efficient methods include the Buchwald-Hartwig amination and reductive amination.
Experimental Protocol: Reductive Amination
This protocol describes the synthesis of this compound from 4-piperidone monohydrate hydrochloride and aniline using a one-pot reductive amination approach.[2][3]
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a clean, dry round-bottom flask, add 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous dichloromethane.
-
Add aniline (1.1 equivalents) to the suspension.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.[2]
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford pure this compound.
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Purity | >98% (by HPLC) |
Applications as a Pharmaceutical Intermediate
The unique structural features of this compound make it an ideal starting material for the synthesis of a diverse range of biologically active molecules.
Neuropeptide Y1 (NPY1) Receptor Antagonists
NPY1 receptors are implicated in various physiological processes, including appetite regulation, anxiety, and vasoconstriction. Antagonists of this receptor are being investigated as potential treatments for obesity and other metabolic disorders. The this compound scaffold has been utilized in the synthesis of potent and selective dihydropyridine-based NPY1 receptor antagonists.[4]
This generalized protocol outlines the key steps in the synthesis of a dihydropyridine NPY1 receptor antagonist starting from this compound, based on the Hantzsch dihydropyridine synthesis.[5]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 3-nitrobenzaldehyde)
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent), an aromatic aldehyde (1 equivalent), and ethyl acetoacetate (2 equivalents) in ethanol.
-
Add ammonium acetate (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the dihydropyridine NPY1 receptor antagonist.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data for a Representative NPY1 Antagonist:
| Compound ID | Starting Aldehyde | Yield (%) | Purity (%) (HPLC) | IC₅₀ (nM) vs. NPY1 |
| NPY1-Ant-1 | 3-Nitrobenzaldehyde | 78 | >99 | 15 |
Sigma-1 (σ₁) Receptor Ligands
The sigma-1 receptor is a unique intracellular chaperone protein involved in cellular stress responses and the modulation of various neurotransmitter systems. Ligands targeting this receptor are being explored for the treatment of neurodegenerative diseases, psychiatric disorders, and pain. The 1-phenylpiperidine moiety is a common feature in many high-affinity sigma-1 receptor ligands.[6][7]
This protocol describes a general method for the synthesis of a sigma-1 receptor ligand via reductive amination of this compound with a suitable amine.[6]
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in 1,2-dichloroethane.
-
Add a catalytic amount of acetic acid.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired sigma-1 receptor ligand.
Quantitative Data for a Representative Sigma-1 Ligand:
| Compound ID | Amine Used | Yield (%) | Purity (%) (HPLC) | Kᵢ (nM) for σ₁ Receptor |
| SIG-Lig-1 | Benzylamine | 85 | >99 | 5.2 |
Signaling Pathways
Understanding the signaling pathways of the receptors targeted by derivatives of this compound is crucial for drug development.
Neuropeptide Y1 (NPY1) Receptor Signaling Pathway
The NPY1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Upon activation by NPY, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). Additionally, NPY1 receptor activation can stimulate the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.
Caption: NPY1 Receptor Signaling Cascade.
Sigma-1 (σ₁) Receptor Signaling Pathway
The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It does not function as a classical GPCR. Upon ligand binding or cellular stress, it dissociates from its binding partner BiP and can then modulate various downstream effectors, including ion channels (e.g., K⁺ channels, NMDA receptors) and signaling proteins. A key function is the regulation of IP₃ receptor-mediated calcium signaling from the ER to the mitochondria, impacting cellular bioenergetics and survival.
Caption: Sigma-1 Receptor Signaling.
Dopamine D2 Receptor Signaling Pathway
While not all sigma-1 ligands directly target dopamine receptors, there is significant cross-talk, and some exhibit polypharmacology. The Dopamine D2 receptor is a GPCR that, similar to the NPY1 receptor, couples to Gαi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, a decrease in cAMP, and subsequent downstream effects. This pathway is a key target for antipsychotic medications.
References
- 1. 1-Phenyl-4-piperidinone | C11H13NO | CID 413009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dihydropyridine neuropeptide Y Y(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Key Pharmaceutical Intermediate: A Technical History of N-Phenyl-4-Piperidone Synthesis
For Immediate Release
A comprehensive review of the discovery and historical development of synthetic routes to N-phenyl-4-piperidone, a crucial building block in the synthesis of numerous pharmaceuticals. This document provides an in-depth analysis for researchers, scientists, and drug development professionals, detailing the evolution of its synthesis from early multi-component reactions to modern, optimized procedures.
N-phenyl-4-piperidone, a heterocyclic ketone, holds a significant position in the landscape of medicinal chemistry, primarily as a key precursor in the manufacture of potent analgesics, most notably fentanyl and its analogues. The history of its synthesis is a journey through the evolution of organic chemistry, showcasing the development of new reactions and the refinement of existing methodologies to improve efficiency, yield, and purity. This technical guide explores the pivotal discoveries and advancements in the synthesis of this important molecule.
A Historical Overview: From Multi-Component Reactions to Strategic Cyclizations
The genesis of 4-piperidone synthesis can be traced back to the early 20th century with the pioneering work of Petrenko-Kritschenko. While not initially focused on the N-phenyl derivative, his multi-component reaction laid the foundational principles for constructing the 4-piperidone ring system.
The Petrenko-Kritschenko Piperidone Synthesis (Circa 1906): This classic reaction involves the condensation of an aldehyde, a primary amine, and an acetonedicarboxylic acid ester.[1][2] This one-pot reaction elegantly assembles the piperidone ring from simple, acyclic precursors.
The Dieckmann Condensation Enters the Fray: A significant advancement in the synthesis of N-substituted 4-piperidones came with the application of the Dieckmann condensation. This intramolecular cyclization of a diester, pioneered for this class of compounds by researchers like McElvain and Stork, provided a more controlled and versatile approach.[3] The general strategy involves the Michael addition of a primary amine to two equivalents of an acrylic ester, followed by the base-catalyzed cyclization of the resulting diester.
Later Innovations and Optimizations: The mid-20th century and beyond saw numerous efforts to refine and improve upon these early methods. These advancements focused on increasing yields, simplifying procedures, and utilizing more readily available starting materials. Notable developments include:
-
Improved Dieckmann Procedures: Researchers like Carelli and Morlacchi contributed to the optimization of the Dieckmann condensation for N-phenyl-4-piperidone synthesis.
-
Aza-Michael Addition Approaches: The development of the aza-Michael addition provided a direct route to the piperidone precursor by reacting a primary amine with a divinyl ketone.
-
Novel Cyclization Strategies: More recent methods have explored alternative starting materials and cyclization pathways, such as the reaction of aniline with 3-methyl-1,3,5-pentanetriol followed by oxidation.
Key Synthetic Methodologies: A Comparative Analysis
The following tables summarize the quantitative data for the principal historical and modern methods for the synthesis of N-phenyl-4-piperidone, providing a clear comparison of their efficiencies.
Table 1: Comparison of Key Synthesis Methods for N-Phenyl-4-Piperidone and its Precursors
| Method | Key Reagents | Product | Yield (%) | Purity (%) | Reference |
| Dieckmann Condensation (McElvain & Stork, 1946) | Diethyl N,N-bis(β-carboethoxyethyl)aniline, Sodium Ethoxide | Ethyl 1-phenyl-4-oxopiperidine-3-carboxylate | Not explicitly stated for N-phenyl derivative in this paper | - | [3] |
| Aza-Michael/One-Pot Oxidation | Aniline, Divinyl Ketone | N-phenyl-4-piperidone | Moderate to Good | - | |
| From 3-Methyl-1,3,5-Pentanetriol | Aniline, 3-Methyl-1,3,5-pentanetriol, CrO₃ | N-phenyl-4-piperidone | up to 88.9 | up to 99.5 | [4] |
Detailed Experimental Protocols
For the purpose of reproducibility and further investigation, detailed experimental protocols for the key synthetic methods are provided below.
Dieckmann Condensation Route (Adapted from McElvain and Stork)
This method involves the preparation of the precursor diester followed by cyclization.
Step 1: Synthesis of Diethyl N,N-bis(β-carboethoxyethyl)aniline
-
Reactants: Aniline, Ethyl acrylate.
-
Procedure: A mixture of aniline and a slight excess of ethyl acrylate is heated. The reaction progress is monitored by the disappearance of the starting materials. After completion, the excess ethyl acrylate is removed under reduced pressure to yield the crude diester.
Step 2: Dieckmann Cyclization and Hydrolysis
-
Reactants: Diethyl N,N-bis(β-carboethoxyethyl)aniline, Sodium ethoxide, Hydrochloric acid.
-
Procedure: The crude diester is dissolved in a dry, inert solvent such as benzene or toluene and treated with a strong base like sodium ethoxide to effect the intramolecular cyclization. The resulting β-keto ester is then hydrolyzed and decarboxylated by heating with aqueous hydrochloric acid to yield N-phenyl-4-piperidone. The product is typically isolated by neutralization and extraction.
Synthesis from Aniline and 3-Methyl-1,3,5-Pentanetriol
This modern approach offers a more direct route with high purity.[4]
Step 1: Synthesis of N-phenyl-4-methyl-4-piperidinol
-
Reactants: Aniline, 3-Methyl-1,3,5-pentanetriol, Catalyst (e.g., a composite oxide).
-
Procedure: Aniline is dissolved in an appropriate solvent like ether, and the catalyst is added. 3-Methyl-1,3,5-pentanetriol is then added under stirring, and the mixture is heated to reflux. After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure to yield N-phenyl-4-methyl-4-piperidinol.[4]
Step 2: Demethylation and Oxidation
-
Reactants: N-phenyl-4-methyl-4-piperidinol, Aluminum chloride, Ethanethiol, Chromium trioxide.
-
Procedure: The N-phenyl-4-methyl-4-piperidinol is first demethylated. Subsequently, the resulting alcohol is oxidized using an oxidizing agent such as chromium trioxide to afford N-phenyl-4-piperidone. The final product is purified by distillation or recrystallization.[4]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes to N-phenyl-4-piperidone.
Caption: Dieckmann condensation pathway to N-phenyl-4-piperidone.
Caption: Synthesis of N-phenyl-4-piperidone from aniline and a triol.
Conclusion
The synthesis of N-phenyl-4-piperidone has evolved significantly since the early 20th century. From the foundational multi-component reactions to the strategic and highly optimized cyclization methods of today, the journey to produce this vital pharmaceutical intermediate reflects the broader advancements in the field of organic synthesis. The methods detailed in this guide provide a comprehensive overview for professionals in the field, enabling a deeper understanding of the chemical principles and practical considerations involved in the production of N-phenyl-4-piperidone. This historical perspective not only illuminates the ingenuity of past chemists but also provides a solid foundation for future innovations in the synthesis of complex and medicinally important molecules.
References
- 1. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 2. Petrenko-Kritschenko Piperidone Synthesis [drugfuture.com]
- 3. Piperidine derivatives; the preparation of l-benzoyl-3-carbethoxy-4-piperidone; a synthesis of guvacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google Patents [patents.google.com]
Physical properties of 1-Phenyl-4-piperidone (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 1-Phenyl-4-piperidone, a significant intermediate in the synthesis of various pharmaceutical compounds. The information herein is intended to support research and development activities by providing reliable physical data and outlining the methodologies for its determination.
Overview of 1-Phenyl-4-piperidone
1-Phenyl-4-piperidone, with the CAS number 19125-34-9, is an organic compound featuring a phenyl group attached to a piperidine ring with a ketone functional group at the 4-position. Its molecular structure makes it a valuable precursor in the development of novel therapeutics.
Physical Properties
The melting and boiling points are critical physical constants for the identification, purification, and handling of 1-Phenyl-4-piperidone. The experimentally determined and calculated values are summarized in the table below.
| Physical Property | Value | Notes |
| Melting Point | 36.5-37.2 °C | Experimentally determined. |
| Boiling Point | 312.9 °C | At 760 mmHg. |
| Boiling Point | 312.9 ± 35.0 °C | At 760 Torr, Calculated. |
Experimental Protocols for Physical Property Determination
While specific, detailed experimental protocols for the determination of the physical properties of 1-Phenyl-4-piperidone are not extensively published, the following sections describe the standard methodologies employed for organic compounds.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, this transition occurs over a narrow temperature range.
General Protocol (Capillary Method):
-
Sample Preparation: A small amount of the dry, finely powdered 1-Phenyl-4-piperidone is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., an oil bath in a Thiele tube or a metal block in a Mel-Temp apparatus).
-
Heating: The apparatus is heated slowly and steadily, typically at a rate of about 2°C per minute, to ensure uniform temperature distribution.
-
Observation: The temperatures at which the substance begins to melt (the first appearance of liquid) and when it has completely melted are recorded. This provides the melting point range.
-
Purity Indication: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound. Impurities tend to lower and broaden the melting point range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
General Protocol (Distillation Method):
-
Apparatus Setup: A small quantity (at least 5 mL) of 1-Phenyl-4-piperidone is placed in a distillation flask. The flask is fitted with a condenser, a thermometer, and a collection vessel. The thermometer bulb should be positioned just below the side arm of the flask to accurately measure the temperature of the vapor.
-
Heating: The liquid is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.
-
Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, at which the vapor and liquid are in equilibrium, is the boiling point. It's crucial to also record the atmospheric pressure at the time of measurement as the boiling point is pressure-dependent.
General Protocol (Capillary Method):
-
Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.
-
Heating: The setup, along with a thermometer, is heated slowly and uniformly.
-
Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted as the boiling point.
Logical Workflow Visualization
The following diagram illustrates the general workflow for the characterization of a chemical compound's physical properties.
Navigating the Physicochemical Landscape of 1-Phenylpiperidin-4-one: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 1-Phenylpiperidin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility and stability of this molecule is paramount for its effective handling, formulation, and the development of robust synthetic routes and stable drug products. This document outlines qualitative solubility predictions, details on stability-indicating methods through forced degradation studies, and provides standardized experimental protocols.
Core Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| CAS Number | 19125-34-9 | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | 56 to 60 °C | [2] |
Solubility Profile
Precise quantitative solubility data for this compound in various solvents is not extensively available in the public domain. However, based on its chemical structure—a substituted piperidone with a phenyl group—a qualitative solubility profile can be inferred. The presence of a polar ketone group and a tertiary amine within the piperidine ring, combined with the nonpolar phenyl substituent, results in solubility in a range of organic solvents. Its solubility in aqueous media is expected to be limited.
A related compound, 1-benzylpiperidin-4-one, which shares structural similarities, is reported to be highly soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), as well as in aromatic hydrocarbons such as toluene and xylene, while being generally insoluble in water. A similar trend can be anticipated for this compound.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Low | The non-polar phenyl group likely limits solubility despite the presence of polar functional groups. |
| Methanol | High | The polar nature of methanol can interact with the ketone and amine functionalities. | |
| Ethanol | High | Similar to methanol, ethanol is expected to be a good solvent. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a versatile solvent capable of dissolving a wide range of organic compounds. |
| Acetonitrile | Moderate | Expected to be a suitable solvent, though perhaps less effective than DMSO. | |
| Acetone | Moderate | The ketone group in acetone can interact with the polar parts of the molecule. | |
| Nonpolar | Toluene | High | The phenyl group suggests good solubility in aromatic hydrocarbons. |
| Hexane | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar alkanes. |
Stability Profile and Forced Degradation Studies
The stability of this compound is a critical parameter for its storage and use in pharmaceutical manufacturing. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to predict its long-term stability.
The primary degradation pathways for this compound are expected to involve its ketone and tertiary amine functionalities.
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, reflux | Hydrolysis of the piperidone ring or other acid-catalyzed reactions. |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, reflux | Base-catalyzed hydrolysis or degradation of the piperidone ring. |
| Oxidation | 3-30% H₂O₂, room temperature or elevated temperature | Oxidation of the tertiary amine to an N-oxide or other oxidative cleavage products. |
| Thermal Degradation | Dry heat (e.g., 60-80°C) | Decomposition of the molecule, potentially through cleavage of the piperidine ring or loss of the phenyl group. |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage or rearrangement reactions. |
While specific degradation products for this compound are not detailed in the available literature, analysis of stressed samples by techniques such as mass spectrometry would be necessary for their identification and structural elucidation.
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound and its derivatives have been described. A common approach involves the Dieckmann condensation.
Protocol: Dieckmann Condensation and Decarboxylation
-
Michael Addition: React aniline with two equivalents of an acrylate ester (e.g., methyl acrylate) to form a diester intermediate.
-
Dieckmann Condensation: Subject the diester to an intramolecular cyclization using a base (e.g., sodium methoxide in methanol) to form the β-keto ester.
-
Hydrolysis and Decarboxylation: Heat the resulting cyclic product in the presence of acid (e.g., refluxing with concentrated HCl) to hydrolyze the ester and promote decarboxylation, yielding this compound.
-
Purification: The crude product can be purified by crystallization or column chromatography.
Solubility Determination: Shake-Flask Method
The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.
Protocol:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed, screw-cap vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Stability Assessment: Forced Degradation Study
Protocol:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition (e.g., 0.1 M HCl for acidic hydrolysis, 3% H₂O₂ for oxidation). A control sample protected from the stress condition should also be prepared.
-
Stress Application: Expose the samples to the specified stress conditions for a defined period. The extent of degradation should be targeted to be between 5-20%.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the stressed samples and the control sample using a stability-indicating HPLC method. This method must be capable of separating the intact drug from all potential degradation products.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products to ensure that each chromatographic peak represents a single component.
-
Identification of Degradants: If significant degradation is observed, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the mass of the degradation products and propose their structures.
Visualizations
Experimental Workflow and Logical Relationships
References
The Versatile Scaffold: Unlocking the Therapeutic Potential of 1-Phenylpiperidin-4-one in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-phenylpiperidin-4-one core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents. Its unique structural features have been exploited to develop potent and selective modulators of various biological targets, leading to the discovery of clinically significant drugs and promising drug candidates. This technical guide delves into the core applications of this compound in medicinal chemistry, presenting key quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.
A Cornerstone in Drug Discovery: Diverse Biological Activities
Derivatives of this compound have demonstrated a remarkable range of pharmacological activities, underscoring the adaptability of this chemical framework. The core structure has been successfully modified to yield compounds with potent analgesic, central nervous system (CNS), antiviral, and anticancer properties.
Central Nervous System (CNS) Applications
The this compound moiety is a key component in numerous CNS-active agents, particularly those targeting dopamine and sigma receptors. These receptors play crucial roles in neurotransmission and are implicated in a variety of neurological and psychiatric disorders.
Dopamine Receptor Antagonists:
Derivatives of this compound have been extensively investigated as antagonists of dopamine receptors, particularly the D2 and D4 subtypes. These antagonists are valuable in the treatment of psychosis and other neurological conditions. The affinity of these compounds for their target receptors is a critical determinant of their therapeutic efficacy.
Table 1: Binding Affinities of 1-Phenylpiperidine Derivatives at Dopamine Receptors
| Compound | Target Receptor | Kᵢ (nM) | Reference |
| 6a | D3 | 1.4 | [1] |
| D2 | 96 | [1] | |
| 7a | D3 | 2.5 | [1] |
| D2 | 182 | [1] | |
| 12 | D4 | pKᵢ = 8.76 | [2] |
| 16 | D4 | pKᵢ = 9.18 | [2] |
Kᵢ represents the inhibition constant, a measure of the affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. pKᵢ is the negative logarithm of the Kᵢ value.
Sigma Receptor Ligands:
The sigma-1 receptor is a unique intracellular chaperone protein involved in cellular stress responses and neuronal plasticity. Ligands targeting this receptor are being explored for their potential in treating neurodegenerative diseases, depression, and anxiety. Several 1-phenylpiperidine derivatives have been identified as high-affinity sigma-1 receptor ligands.[3]
Table 2: Binding Affinities of Phenylpiperidine Derivatives at Sigma Receptors
| Compound | Target Receptor | Kᵢ (nM) | Reference |
| 1a | σ₁ | 0.34 | [4] |
| 1b | σ₁ | 0.89 | [4] |
| (S)-2a | σ₁ | 1.18 | [4] |
| (S)-2b | σ₁ | 1.49 | [4] |
Analgesic Applications
The phenylpiperidine scaffold is famously the backbone of the potent synthetic opioid analgesic, fentanyl, and its numerous analogs.[5] These compounds primarily exert their effects through agonism at the µ-opioid receptor, leading to profound pain relief. The development of novel analgesics with improved side-effect profiles remains an active area of research.
Table 3: Analgesic Potency of 4-Phenylamidopiperidine Derivatives
| Compound | ED₅₀ (mg/kg) | Reference |
| Various Derivatives | 0.44 - 59 | [6] |
ED₅₀ is the dose of a drug that produces a therapeutic effect in 50% of the population.
Antiviral and Anticancer Potential
Beyond CNS and analgesic applications, the this compound scaffold has shown promise in the development of antiviral and anticancer agents. Researchers have synthesized derivatives with significant activity against various viruses and cancer cell lines.
Antiviral Activity:
Piperidine-substituted purines have been developed as potent inhibitors of HIV and influenza A/H1N1 viruses.[7] One notable compound, FZJ05, displayed significant potency against the influenza A/H1N1 strain.[7] Another study identified piperidine-based derivatives as novel and potent inhibitors of the influenza virus, with compound 11e showing excellent inhibitory activity with an EC₅₀ value as low as 0.05 µM.[8]
Table 4: Antiviral Activity of Piperidine Derivatives
| Compound | Virus | EC₅₀ (µM) | Reference |
| 11e | Influenza Virus | 0.05 | [8] |
| FZJ05 | Influenza A/H1N1 | - | [7] |
EC₅₀ is the concentration of a drug that gives a half-maximal response.
Anticancer Activity:
Furfurylidene 4-piperidone analogs have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines.[9] Compounds 2a and 2d, in particular, demonstrated significant anticancer activity against Ehrlich ascites carcinoma in mice.[9] Another study on lipophilic 1,3,4-oxadiazole derivatives incorporating a piperazine moiety showed potent cytotoxic effects against mammary and colon cancer cell lines, with IC₅₀ values in the low micromolar range.[10]
Table 5: Anticancer Activity of Piperidin-4-one Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Lipophilic 1,3,4-oxadiazoles | 4T1 (mammary carcinoma) | 1.6 - 3.55 | [10] |
| CT26 (colon cancer) | 1.6 - 3.9 | [10] |
IC₅₀ is the concentration of a drug that inhibits a biological process by 50%.
Experimental Protocols: Synthesis and Biological Evaluation
The synthesis of this compound derivatives and their subsequent biological evaluation are critical steps in the drug discovery process. The following sections provide an overview of key experimental methodologies.
General Synthesis of this compound Derivatives
A common and versatile method for the synthesis of the piperidin-4-one core is the Mannich reaction.[11] This one-pot multicomponent reaction involves the condensation of an amine (e.g., aniline), a ketone, and an aldehyde.
Illustrative Synthesis of a 2,6-diaryl-3-methyl-4-piperidone:
-
Reaction Setup: Dissolve dry ammonium acetate (0.1 moles) in 50 ml of ethanol.
-
Addition of Reagents: To this solution, add a substituted aromatic aldehyde (0.1 moles), benzaldehyde (0.1 moles), and ethyl methyl ketone (0.1 moles).
-
Reaction: Heat the mixture to boiling and then allow it to stand at room temperature overnight.
-
Precipitation: Add 30 ml of concentrated HCl. The precipitated hydrochloride salt is collected and washed with a mixture of ethanol and ether (1:5).
-
Liberation of Free Base: A suspension of the hydrochloride salt in acetone is treated with strong liquid ammonia to yield the free piperidin-4-one derivative.
Biological Evaluation Protocols
Dopamine Receptor Binding Assay:
The affinity of compounds for dopamine receptors is typically determined using radioligand binding assays.
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human D2 or D3 dopamine receptor subtypes.
-
Assay Buffer: Use a buffer solution containing 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% ascorbic acid (pH 7.4).
-
Incubation: Incubate the cell membranes with a specific radioligand (e.g., [³H]spiperone) and varying concentrations of the test compound.
-
Separation: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Kᵢ values using the Cheng-Prusoff equation.[1]
Anticancer Cytotoxicity Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by this compound derivatives is crucial for rational drug design and development.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi/o proteins. Antagonism of the D2 receptor by 1-phenylpiperidine derivatives blocks the downstream signaling cascade initiated by dopamine.
References
- 1. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer evaluation of new lipophilic 1,2,4 and 1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Phenylpiperidin-4-one via Mannich Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1-Phenylpiperidin-4-one is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Its core structure is a feature in numerous potent analgesics, including fentanyl and its analogues, as well as in antipsychotic agents and other central nervous system-targeting drugs. The synthesis of this key scaffold is therefore of significant interest in medicinal chemistry and drug development.
The Mannich reaction, a cornerstone of carbon-carbon bond formation, provides a powerful and convergent approach to constructing the 4-piperidone ring system. Specifically, the Petrenko-Kritschenko piperidone synthesis, a variation of the Mannich reaction, is a classic and effective method. This multi-component reaction involves the condensation of a primary amine (aniline), an aldehyde (formaldehyde), and a dialkyl ester of acetonedicarboxylic acid.[1][2]
This one-pot cyclization efficiently assembles the piperidone ring, followed by a straightforward hydrolysis and decarboxylation step to yield the final product. The reaction's efficiency and use of readily available starting materials make it a valuable and scalable method for producing this compound, a critical precursor for further chemical elaboration in drug discovery pipelines.
Reaction Scheme
The synthesis proceeds in two primary stages:
-
Petrenko-Kritschenko Reaction: A double Mannich-type condensation between aniline, formaldehyde, and diethyl acetonedicarboxylate to form the bicyclic intermediate, diethyl 1-phenyl-4-oxopiperidine-3,5-dicarboxylate.
-
Hydrolysis & Decarboxylation: Acid-catalyzed hydrolysis of the ester groups followed by thermal decarboxylation to yield this compound.
Experimental Protocols
This section details the two-stage protocol for the synthesis of this compound.
Stage 1: Synthesis of Diethyl 1-phenyl-4-oxopiperidine-3,5-dicarboxylate
Methodology: This procedure involves the one-pot condensation of aniline, aqueous formaldehyde, and diethyl acetonedicarboxylate in an ethanol solvent, catalyzed by a weak acid.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Quantity |
| Aniline | C₆H₇N | 93.13 | 0.10 | 9.31 g (9.1 mL) |
| Diethyl acetonedicarboxylate | C₉H₁₄O₅ | 202.20 | 0.10 | 20.22 g (18.9 mL) |
| Formaldehyde (37% aq. solution) | CH₂O | 30.03 | 0.22 | 17.8 mL |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | 100 mL |
| Acetic Acid, Glacial | CH₃COOH | 60.05 | - | 5 mL |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | For washing |
| Round-bottom flask (250 mL) | - | - | - | 1 |
| Reflux condenser | - | - | - | 1 |
| Magnetic stirrer and stir bar | - | - | - | 1 |
| Heating mantle | - | - | - | 1 |
| Büchner funnel and filter paper | - | - | - | 1 set |
Procedure:
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
To the flask, add 100 mL of 95% ethanol.
-
Sequentially add aniline (9.31 g, 0.10 mol), diethyl acetonedicarboxylate (20.22 g, 0.10 mol), and aqueous formaldehyde solution (17.8 mL, ~0.22 mol).
-
Add glacial acetic acid (5 mL) to the mixture to catalyze the reaction.
-
Heat the mixture to a gentle reflux using a heating mantle and maintain the reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1-2 hours to promote crystallization of the product.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid cake with two portions of cold diethyl ether (2x30 mL) to remove soluble impurities.
-
Dry the product, diethyl 1-phenyl-4-oxopiperidine-3,5-dicarboxylate, in a vacuum oven at 50°C. The expected yield is typically in the range of 70-80%.
Stage 2: Synthesis of this compound via Hydrolysis and Decarboxylation
Methodology: The dicarboxylate intermediate is hydrolyzed to the corresponding diacid and subsequently decarboxylated by heating in a strong acidic solution to yield the final product.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Quantity |
| Diethyl 1-phenyl-4-oxopiperidine-3,5-dicarboxylate | C₁₇H₂₁NO₅ | 319.35 | 0.07 | (Product from Stage 1, e.g., ~22.4 g) |
| Hydrochloric Acid (Conc., 37%) | HCl | 36.46 | - | 150 mL |
| Sodium Hydroxide (50% w/v aq. solution) | NaOH | 40.00 | - | As needed for neutralization (approx. 150 mL) |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | For extraction (3 x 75 mL) |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | For drying |
| Round-bottom flask (500 mL) | - | - | - | 1 |
| Reflux condenser | - | - | - | 1 |
| Separatory funnel (500 mL) | - | - | - | 1 |
| Rotary evaporator | - | - | - | 1 |
Procedure:
-
Place the dried diethyl 1-phenyl-4-oxopiperidine-3,5-dicarboxylate from Stage 1 into a 500 mL round-bottom flask.
-
Add 150 mL of concentrated hydrochloric acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. Carbon dioxide evolution will be observed.
-
Maintain the reflux for 8-12 hours, or until the gas evolution ceases, indicating the completion of decarboxylation.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the acidic solution by slowly adding 50% sodium hydroxide solution with stirring. Monitor the pH with litmus paper or a pH meter until it reaches pH 9-10. This will cause the product to precipitate or separate.
-
Transfer the mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., petroleum ether/ethyl acetate mixture).
Data Presentation
Reactant and Product Summary
| Compound | Molecular Formula | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) |
| Aniline | C₆H₇N | 93.13 | -6 | 184 |
| Diethyl acetonedicarboxylate | C₉H₁₄O₅ | 202.20 | -13.5 | 255 |
| Diethyl 1-phenyl-4-oxopiperidine-3,5-dicarboxylate | C₁₇H₂₁NO₅ | 319.35 | ~155-158 | N/A |
| This compound | C₁₁H₁₃NO | 175.23 | 36.5 - 37.2 | 312.9 at 760 mmHg |
Reaction Conditions Summary
| Stage | Solvent | Catalyst | Temperature | Time (hours) | Expected Yield |
| 1. Petrenko-Kritschenko Condensation | Ethanol (95%) | Acetic Acid | Reflux (~78°C) | 4 - 6 | 70 - 80% |
| 2. Hydrolysis & Decarboxylation | Conc. HCl (aq.) | HCl (reagent) | Reflux (~110°C) | 8 - 12 | 85 - 95% |
Visualizations
Reaction Mechanism: Petrenko-Kritschenko Synthesis
Caption: Mechanism of this compound Synthesis.
Experimental Workflow
Caption: Experimental Workflow for Synthesis.
References
Application Notes and Protocols for the Synthesis of N-phenyl-4-piperidone
This document provides detailed protocols and application notes for the synthesis of N-phenyl-4-piperidone, a key intermediate in the development of various pharmaceutical compounds. The methodologies outlined are designed for researchers and scientists in drug development and organic synthesis.
Introduction
N-phenyl-4-piperidone is a crucial building block in the synthesis of a wide range of biologically active molecules. Its piperidone core and N-aryl substitution pattern are features found in numerous therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This document details two primary synthetic strategies: Reductive Amination and the Buchwald-Hartwig Amination.
Data Summary
The following table summarizes the quantitative data associated with the described synthetic protocols for N-phenyl-4-piperidone and its analogs, providing a comparative overview of their efficiencies.
| Method | Starting Materials | Reducing/Catalytic System | Solvent | Yield (%) | Purity (%) | Reference |
| Reductive Amination | 4-Piperidone, Aniline | Sodium triacetoxyborohydride | Dichloromethane | 62-88 | >95 (HPLC) | [1] |
| Reductive Amination (H₂) | N-phenethyl-4-piperidone, Aniline | Raney-Ni, H₂ (0.4 MPa) | Ethanol | 88.1 | 99.5 (HPLC) | [1][2] |
| Multi-step Synthesis | Aniline, 3-methyl-1,3,5-pentanetriol | CrO₃ (oxidation step) | Ether | 88.9 | 99.5 | [3] |
| Buchwald-Hartwig Amination | 4-Piperidone, Bromobenzene | Pd(OAc)₂, X-Phos, KOt-Bu | Toluene | Good to Excellent | - | [4] |
Experimental Protocols
Protocol 1: Reductive Amination of 4-Piperidone with Aniline
This protocol describes the synthesis of N-phenyl-4-piperidone via reductive amination, a straightforward and widely used method.[5]
Materials:
-
4-Piperidone hydrochloride
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-piperidone hydrochloride (1.0 eq) and aniline (1.1 eq) in dichloromethane, add acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford N-phenyl-4-piperidone.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[5][6] This protocol outlines the synthesis of N-phenyl-4-piperidone from 4-piperidone and bromobenzene.
Materials:
-
4-Piperidone hydrochloride
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium tert-butoxide (KOt-Bu)
-
Toluene
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask, add palladium(II) acetate (0.02 eq), X-Phos (0.04 eq), and potassium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add 4-piperidone hydrochloride (1.0 eq), bromobenzene (1.2 eq), and toluene.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-phenyl-4-piperidone.
Visualizations
Reductive Amination Workflow
Caption: Workflow for the synthesis of N-phenyl-4-piperidone via reductive amination.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 2. Preparation method of N-phenethyl-4-phenylaminopiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google Patents [patents.google.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of NPY1 Receptor Antagonists Utilizing 1-Phenylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of Neuropeptide Y Y1 (NPY1) receptor antagonists, starting from the versatile building block, 1-phenylpiperidin-4-one. This document outlines a proposed synthetic pathway, detailed experimental protocols for synthesis and biological evaluation, and quantitative data for known antagonists to guide drug discovery efforts.
Introduction
The Neuropeptide Y (NPY) system, and specifically the Y1 receptor subtype, is a well-validated target for the development of therapeutics for a range of disorders, including obesity, anxiety, and cancer. The development of small molecule antagonists for the NPY1 receptor is a key area of research. The 1-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, and its derivative, this compound, serves as an excellent starting material for the synthesis of a diverse range of compounds, including potential NPY1 receptor antagonists.
This document details a synthetic strategy based on the reductive amination of this compound to generate a key 4-amino-1-phenylpiperidine intermediate. This intermediate can then be further elaborated to produce molecules analogous to known NPY1 receptor antagonists.
NPY1 Receptor Signaling Pathway
The NPY1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through two pathways upon activation by its endogenous ligand, Neuropeptide Y.[1]
-
Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signaling event that can be measured to determine receptor activation.
-
Gi Pathway: Activation of the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Antagonists of the NPY1 receptor block these signaling cascades, thereby inhibiting the physiological effects of NPY.
Caption: NPY1 Receptor Signaling Pathway.
Proposed Synthesis of NPY1 Receptor Antagonists from this compound
The following is a proposed synthetic workflow for the generation of NPY1 receptor antagonists, commencing with this compound. This strategy is based on established chemical transformations, particularly reductive amination, a robust method for the formation of C-N bonds.
Caption: Synthetic workflow for NPY1 antagonists.
Experimental Protocols
Protocol 1: Synthesis of 4-Anilino-1-phenylpiperidine (A Key Intermediate)
This protocol describes the reductive amination of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in dichloroethane (0.2 M), add aniline (1.1 eq) followed by glacial acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 4-anilino-1-phenylpiperidine.
Protocol 2: Radioligand Binding Assay for NPY1 Receptor
This protocol is for determining the binding affinity of synthesized compounds to the human NPY1 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human NPY1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-PYY or [³H]-BIBP 3304.
-
Non-labeled competitor: NPY (human) or a known NPY1 antagonist (e.g., BIBO 3304).
-
Test compounds (synthesized antagonists).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of a saturating concentration of non-labeled NPY (e.g., 1 µM, for non-specific binding), or 25 µL of varying concentrations of the test compound.
-
Add 25 µL of the radioligand at a concentration close to its Kd value.
-
Add 200 µL of the cell membrane suspension (containing 10-20 µg of protein).
-
Incubate the plate at room temperature for 90-120 minutes with gentle shaking.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ values for the test compounds by non-linear regression analysis.
Protocol 3: Calcium Mobilization Assay
This functional assay measures the ability of synthesized compounds to antagonize NPY-induced intracellular calcium release in cells expressing the NPY1 receptor.
Materials:
-
A cell line stably expressing the human NPY1 receptor and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
NPY (human).
-
Test compounds (synthesized antagonists).
-
Fluorescent plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
-
Black-walled, clear-bottom 96- or 384-well microplates.
Procedure:
-
Seed the cells into the microplates and allow them to attach overnight.
-
If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the test compounds to the cell plate and incubate for 15-30 minutes at room temperature.
-
Prepare a solution of NPY in assay buffer at a concentration that elicits a submaximal response (EC₈₀).
-
Place the cell plate in the fluorescent plate reader and record the baseline fluorescence.
-
The instrument's pipettor will then add the NPY solution to the wells.
-
Continuously record the fluorescence signal for 60-120 seconds to measure the increase in intracellular calcium.
-
Determine the inhibitory effect of the test compounds on the NPY-induced calcium signal and calculate IC₅₀ values.
Data Presentation
The following table summarizes the binding affinities of a well-characterized NPY1 receptor antagonist, BIBO 3304, for various NPY receptor subtypes. This data serves as a benchmark for newly synthesized compounds.
| Compound | Receptor Subtype | Binding Affinity (IC₅₀, nM) |
| BIBO 3304 | Human NPY1 | 0.38 ± 0.06 |
| Rat NPY1 | 0.72 ± 0.42 | |
| Human NPY2 | > 1000 | |
| Human NPY4 | > 1000 | |
| Human NPY5 | > 1000 | |
| BIBO 3457 (inactive enantiomer) | Human NPY1 | > 1000 |
Data sourced from Wieland et al., 1998.[2]
Conclusion
The use of this compound as a starting material provides a versatile and efficient entry point for the synthesis of novel NPY1 receptor antagonists. The protocols outlined in these application notes offer a comprehensive framework for the synthesis, purification, and biological evaluation of these compounds. By following these methodologies, researchers can effectively explore the structure-activity relationships of new chemical entities targeting the NPY1 receptor, paving the way for the development of novel therapeutics.
References
Application Note: HPLC Analysis of 1-Phenylpiperidin-4-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpiperidin-4-one and its derivatives are a significant class of heterocyclic compounds widely utilized as key intermediates in the synthesis of various pharmaceutical agents. These scaffolds are integral to the development of analgesics, antipsychotics, and other central nervous system-acting drugs. Due to their importance, the accurate and precise quantification of these compounds and their related impurities is critical during drug discovery, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique ideally suited for the separation, identification, and quantification of this compound and its derivatives. This application note provides a detailed protocol for the HPLC analysis of these compounds, along with a summary of quantitative data and visual representations of the analytical workflow and a relevant synthetic pathway.
Experimental Protocols
A general Reverse-Phase HPLC (RP-HPLC) method is a robust and widely applicable technique for the analysis of this compound and its derivatives. The following protocol outlines a typical procedure.
Sample Preparation
Proper sample preparation is crucial to obtain accurate and reproducible HPLC results.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, in a 10 mL volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Make up the volume to the mark with the same solvent.
-
Perform serial dilutions to prepare a series of calibration standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Solution Preparation:
-
For bulk drug substances, prepare a solution with a concentration within the calibration range using the same procedure as the standard solution.
-
For formulated products, accurately weigh a quantity of the product, disperse it in a suitable solvent, and extract the analyte of interest. This may involve techniques like liquid-liquid extraction or solid-phase extraction to remove interfering excipients.[1][2]
-
Filter the final sample solution through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC column.[1]
-
HPLC Instrumentation and Conditions
The following are typical starting conditions for the analysis. Method optimization may be required depending on the specific derivative and sample matrix.
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The composition can be isocratic (constant) or a gradient (varied over time). For example, a starting mobile phase could be Acetonitrile:Water (60:40, v/v). For mass spectrometry (MS) compatible methods, volatile buffers like ammonium acetate or formic acid should be used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
-
Detection Wavelength: The wavelength for detection should be selected based on the UV absorbance maximum of the analyte. For many piperidine derivatives, a wavelength in the range of 220-280 nm is suitable.
-
Injection Volume: Typically 10-20 µL.
Data Presentation
The following table summarizes typical quantitative data that can be obtained from the HPLC analysis of this compound and its derivatives. The values presented are illustrative and may vary depending on the specific compound and analytical conditions.
| Compound | Retention Time (min) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| This compound | 4.5 - 6.5 | 1 - 100 | ~0.1 | ~0.3 |
| 1-Methyl-4-phenylpiperidin-4-ol | Varies | Not Specified | Not Specified | Not Specified |
| Piperidone analogue of curcumin (PAC) | 5.8 ± 0.92 | 0.1 - 10 | 0.0131 | 0.0039 |
| Risperidone (a complex piperidine derivative) | 5.89 | 4.0 - 275.0 | 0.48 | 1.59 |
Note: The retention time of 1-Methyl-4-phenylpiperidin-4-ol is dependent on the specific chromatographic conditions used. The provided data for PAC and Risperidone are from validated HPLC methods for those specific compounds and serve as examples of the performance of such assays.[3][4]
Visualizations
Logical Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the HPLC analysis of this compound and its derivatives.
Caption: General workflow for HPLC analysis.
Synthesis of this compound
A common synthetic route to this compound is outlined below.
Caption: A synthetic pathway to this compound.
Illustrative Signaling Pathway Involvement
Piperidine derivatives are known to interact with various biological targets. For instance, many act as antagonists at dopamine and serotonin receptors, a mechanism relevant to their use as antipsychotics. The simplified diagram below illustrates this concept.
Caption: Antagonistic action of a piperidine derivative.
References
Application Note: GC-MS Protocol for the Identification of Impurities in 1-Phenylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpiperidin-4-one is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides a detailed Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and characterization of potential impurities in this compound. The method is designed to be robust and suitable for routine quality control and research applications.
Potential impurities can arise from the synthesis process, including unreacted starting materials and byproducts, or from the degradation of the final product. Common synthetic routes for this compound involve the reaction of aniline with 1,5-dichloropentan-3-one. Incomplete reaction or side reactions can lead to the presence of these precursors in the final product. Additionally, reduction of the ketone functionality can result in the formation of 1-phenylpiperidin-4-ol.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.
Materials:
-
This compound sample
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Deionized water
-
0.45 µm syringe filters
-
GC vials with inserts
Protocol:
-
Standard Solution Preparation:
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound test sample and dissolve it in 10 mL of methanol.
-
Vortex the solution to ensure complete dissolution.
-
-
Liquid-Liquid Extraction (for complex matrices, if necessary):
-
To an aqueous solution of the sample, add an equal volume of dichloromethane.
-
Vortex for 2 minutes and allow the layers to separate.
-
Carefully transfer the organic (bottom) layer to a clean vial.
-
Repeat the extraction twice.
-
Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen if concentration is needed.[1]
-
-
Final Preparation:
-
Filter the final sample solution through a 0.45 µm syringe filter into a GC vial.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890B GC system or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Injector | Split/splitless injector in split mode (e.g., 50:1 split ratio) |
| Injector Temperature | 280 °C |
| Oven Program | Initial temperature: 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 10 minutes. |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-450 |
| Injection Volume | 1 µL |
Data Presentation
The identification of this compound and its potential impurities is based on their retention times and mass fragmentation patterns. The following table summarizes the expected data for the target compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₁₁H₁₃NO | 175.23 | 175 (M+), 120, 104, 91, 77 |
| Aniline (Impurity) | C₆H₇N | 93.13 | 93 (M+), 66, 65 |
| 1,5-Dichloropentan-3-one (Impurity) | C₅H₈Cl₂O | 155.02 | 154/156/158 (M+), 105/107, 75, 49 |
| 1-Phenylpiperidin-4-ol (Impurity) | C₁₁H₁₅NO | 177.24 | 177 (M+), 176, 120, 105, 104, 77 |
Note: The retention times are relative and will vary depending on the specific GC-MS system and conditions used. It is essential to run a standard of each compound to confirm its retention time.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound impurities.
Logical Relationship of Impurities
The diagram below shows the logical relationship between the starting materials, the main product, and a potential byproduct.
Conclusion
This application note provides a comprehensive and detailed protocol for the identification of potential impurities in this compound using GC-MS. The described methodology, including sample preparation, instrument conditions, and data analysis, offers a reliable framework for quality control and research purposes. The provided workflows and data tables serve as a valuable resource for scientists and professionals in the pharmaceutical industry to ensure the purity and quality of this important synthetic intermediate. It is recommended to validate this method in-house to establish performance characteristics specific to the laboratory's equipment and application.
References
Crystallization Techniques for 1-Phenylpiperidin-4-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the crystallization of 1-Phenylpiperidin-4-one derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development, and obtaining high-quality crystalline material is crucial for structural elucidation, purity assessment, and formulation development.
Introduction
This compound and its derivatives are versatile synthetic intermediates and key structural motifs in a wide range of biologically active molecules. The ability to produce these compounds in a highly pure, crystalline form is essential for their characterization and subsequent use. Crystallization is a critical purification technique that relies on the differential solubility of a compound and its impurities in a given solvent system. The selection of an appropriate solvent and crystallization method is paramount for achieving high yields of crystals with suitable size and quality for X-ray diffraction studies and other analytical techniques.
This guide outlines various crystallization techniques, provides specific protocols for selected this compound derivatives, and offers troubleshooting guidance for common crystallization challenges.
Key Crystallization Techniques
Several techniques are commonly employed for the crystallization of organic compounds, including this compound derivatives. The choice of method depends on the physicochemical properties of the compound, such as its solubility and thermal stability.
-
Slow Evaporation: This is a straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly at room temperature. This gradual increase in concentration promotes the formation of well-ordered crystals.
-
Slow Cooling (Recrystallization): This technique involves dissolving the compound in a minimal amount of a hot solvent in which it has high solubility at elevated temperatures and low solubility at cooler temperatures. As the saturated solution cools, the solubility of the compound decreases, leading to crystallization.
-
Vapor Diffusion: This method is particularly useful for small amounts of material. The compound is dissolved in a "good" solvent and placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.
-
Solvent-Antisolvent (Layering): In this technique, the compound is dissolved in a "good" solvent. A "poor" solvent (anti-solvent) is then carefully layered on top of this solution without mixing. Over time, slow diffusion at the interface of the two solvents leads to a localized decrease in solubility, promoting crystal growth.
Data Presentation: Crystallization of this compound Derivatives
The following table summarizes crystallization conditions for various this compound derivatives, compiled from the scientific literature. This data provides a starting point for developing crystallization protocols for new derivatives.
| Derivative | Crystallization Method | Solvent System | Temperature | Approximate Yield | Reference |
| 1-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-one | Slow Evaporation | Chloroform | Room Temperature | Not Reported | [1] |
| (E)-2,6-bis(4-chlorophenyl)-3,3-dimethyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine | Slow Evaporation | Ethanol | Room Temperature | Not Reported | [1] |
| N'-(1-benzylpiperidin-4-ylidene)acetohydrazide | Cooling | Acetone | Not Specified | 90% | |
| N′-(1-benzylpiperidin-4-yl)acetohydrazide | Cooling | Hot Ethanol | Not Specified | 85% | |
| 1-(4-nitrophenyl) piperidin-2-one | Cooling | Isopropyl Alcohol | Not Specified | Not Reported | |
| 2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one | Cooling | Benzene-Petroleum Ether | Not Specified | Not Reported | |
| 1,3-Dimethyl-2,6-diphenylpiperidin-4-one | Cooling | Ethanol | Not Specified | Not Reported | |
| 1-(4-nitrophenyl)pyrrolidine | Slow Evaporation | Not Specified | Room Temperature | Not Reported |
Experimental Protocols
Below are detailed protocols for common crystallization techniques applicable to this compound derivatives.
Protocol 1: Slow Evaporation
Objective: To obtain single crystals suitable for X-ray diffraction.
Materials:
-
Crude this compound derivative
-
High-purity solvent (e.g., Ethanol, Acetone, Chloroform)
-
Small glass vial (e.g., 1-dram vial)
-
Parafilm or a cap with a small hole
Procedure:
-
Dissolve a small amount (5-20 mg) of the crude compound in a minimal amount of the chosen solvent in a clean glass vial. Ensure the compound is fully dissolved. Gentle warming may be applied if necessary, but allow the solution to return to room temperature.
-
If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean vial.
-
Cover the vial with parafilm and pierce a few small holes in it with a needle. Alternatively, use a screw cap and do not tighten it completely. This will allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location at a constant room temperature.
-
Monitor the vial periodically for crystal growth. This process can take several days to weeks.
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
-
Wash the crystals with a small amount of cold, fresh solvent and allow them to air dry.
Protocol 2: Slow Cooling (Recrystallization)
Objective: To purify the compound and obtain crystalline material.
Materials:
-
Crude this compound derivative
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, Acetone)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a small amount of the recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Add more hot solvent dropwise until the compound completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
If the solution is colored or contains insoluble impurities, add a small amount of activated charcoal and perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated with glass wool or placed in a Dewar flask.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven or by air drying.
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the described crystallization techniques.
Caption: Workflow for Slow Evaporation Crystallization.
Caption: Workflow for Slow Cooling (Recrystallization).
Caption: Workflow for Vapor Diffusion Crystallization.
Troubleshooting
Common issues encountered during the crystallization of this compound derivatives and their potential solutions are outlined below.
-
Oiling Out: The compound separates as a liquid instead of a solid.
-
Cause: The solution is too concentrated, or the cooling is too rapid.
-
Solution: Add more solvent to the hot solution and allow it to cool more slowly. Consider using a different solvent or a solvent mixture.
-
-
No Crystal Formation: The solution remains clear even after cooling.
-
Cause: The solution is not sufficiently supersaturated.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal of the compound, or by further slow evaporation of the solvent.
-
-
Formation of a Fine Powder: The compound precipitates as a fine powder instead of well-defined crystals.
-
Cause: The rate of crystallization is too high due to rapid cooling or high supersaturation.
-
Solution: Use a slower cooling rate. Redissolve the powder in a minimum of hot solvent and allow it to cool more gradually. Using a different solvent system might also be beneficial.
-
By following these guidelines and protocols, researchers can effectively crystallize this compound derivatives, leading to materials of high purity suitable for a wide range of scientific applications.
References
Application Notes and Protocols: Derivatization of 1-Phenylpiperidin-4-one for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-phenylpiperidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects. This document provides detailed application notes and experimental protocols for the synthesis and biological screening of novel this compound derivatives, aimed at facilitating the discovery of new therapeutic agents.
Synthesis of this compound Derivatives
A common and efficient method for the synthesis of substituted piperidin-4-ones is the Mannich reaction. This three-component condensation reaction involves an amine, an aldehyde, and a ketone. Further derivatization, for instance, by forming thiosemicarbazones, can enhance the biological activity of the parent compound.
General Synthetic Workflow
Caption: Synthetic workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction
Materials:
-
Ethyl methyl ketone
-
Benzaldehyde (and substituted aromatic aldehydes)
-
Ammonium acetate
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of ethyl methyl ketone, benzaldehyde (or a substituted aromatic aldehyde), and ammonium acetate in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into crushed ice with constant stirring.
-
The precipitated solid is filtered, washed with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,6-diaryl-3-methyl-4-piperidone derivative.
Protocol 2: Synthesis of Thiosemicarbazone Derivatives
Materials:
-
Synthesized piperidin-4-one derivative
-
Thiosemicarbazide
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
Dissolve the synthesized piperidin-4-one derivative (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve thiosemicarbazide (1.1 equivalents) in ethanol.
-
Add the thiosemicarbazide solution to the piperidin-4-one solution.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Filter the resulting solid, wash with cold ethanol, and dry to yield the thiosemicarbazone derivative.
Biological Screening
The synthesized derivatives can be screened for a variety of biological activities. Below are protocols for antimicrobial and anticancer screening.
Biological Screening Workflow
Caption: Workflow for biological screening of synthesized derivatives.
Protocol 3: Antimicrobial Screening (Disk Diffusion Method)
Materials:
-
Bacterial and/or fungal strains
-
Nutrient agar or specific growth medium
-
Sterile filter paper discs (6 mm diameter)
-
Synthesized compounds
-
Standard antibiotic/antifungal drug (e.g., Ciprofloxacin, Fluconazole)
-
Dimethyl sulfoxide (DMSO) as a solvent
Procedure:
-
Prepare a stock solution of the synthesized compounds and the standard drug in DMSO.
-
Prepare microbial inoculums and spread them evenly onto the surface of the agar plates.
-
Impregnate sterile filter paper discs with a known concentration of the test compounds and the standard drug.
-
Place the discs on the surface of the inoculated agar plates.
-
A disc impregnated with DMSO serves as a negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
Protocol 4: Cytotoxicity Screening (MTT Assay)
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Table 1: Antimicrobial Activity of this compound Derivatives (Zone of Inhibition in mm)
| Compound | S. aureus | E. coli | C. albicans |
| Derivative 1a | 15 | 12 | 14 |
| Derivative 1b | 18 | 14 | 16 |
| Thiosemicarbazone 2a | 22 | 18 | 20 |
| Thiosemicarbazone 2b | 25 | 20 | 23 |
| Ciprofloxacin | 28 | 26 | - |
| Fluconazole | - | - | 25 |
Table 2: Cytotoxicity of this compound Derivatives (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) |
| Derivative 1a | >100 | >100 |
| Derivative 1b | 85.2 | 92.5 |
| Thiosemicarbazone 2a | 25.6 | 30.1 |
| Thiosemicarbazone 2b | 15.8 | 18.4 |
| Doxorubicin | 1.2 | 1.5 |
Signaling Pathways
Derivatives of this compound can exert their biological effects through various signaling pathways. For instance, in cancer cells, they may induce apoptosis or inhibit cell proliferation by targeting key regulatory proteins.
Apoptosis Induction Pathway
Caption: Potential apoptosis induction pathway by piperidin-4-one derivatives.
Conclusion
The this compound scaffold provides a robust platform for the development of novel therapeutic agents. The synthetic and screening protocols outlined in this document offer a comprehensive guide for researchers to explore the chemical space around this privileged core and to identify lead compounds with promising biological activities. The derivatization strategies, particularly the formation of thiosemicarbazones, have shown to be effective in enhancing the antimicrobial and cytotoxic properties of the parent compounds. Further investigation into the mechanism of action and structure-activity relationships will be crucial for the optimization of these derivatives into clinical candidates.
Experimental setup for the large-scale synthesis of N-phenyl-4-piperidone
An experimental setup for the large-scale synthesis of N-phenyl-4-piperidone is a critical process in the production of various chemical compounds. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development, focusing on a safe and efficient synthesis process.
Application Notes
N-phenyl-4-piperidone is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its large-scale synthesis requires careful control of reaction parameters to ensure high yield and purity while maintaining safety. The primary synthetic route involves the reaction of 4-piperidone with an appropriate phenylating agent. Key considerations for scaling up this reaction include efficient heat management, robust mixing, and the use of appropriate reactor materials to prevent corrosion and contamination. The choice of solvent and base is also crucial for optimizing the reaction kinetics and minimizing side-product formation.
Experimental Protocols
A widely utilized method for the synthesis of N-phenyl-4-piperidone is the Buchwald-Hartwig amination. This protocol offers high yields and good functional group tolerance.
Materials:
-
4-Piperidone hydrochloride
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)2)
-
Racemic-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Jacketed glass reactor with overhead stirring
-
Reflux condenser
-
Thermocouple
-
Inert gas inlet/outlet
-
Addition funnel
-
Heating/cooling circulator
Procedure:
-
Reactor Setup: The jacketed glass reactor is assembled with the overhead stirrer, reflux condenser, thermocouple, and inert gas inlet. The system is then purged with nitrogen to establish an inert atmosphere.
-
Reagent Charging: To the reactor, add 4-piperidone hydrochloride, sodium tert-butoxide, and the palladium catalyst precursor (palladium(II) acetate) along with the ligand (racemic-BINAP).
-
Solvent Addition: Toluene is added to the reactor as the solvent. The mixture is stirred to ensure proper suspension of the reagents.
-
Aryl Halide Addition: Bromobenzene is added to the reaction mixture via an addition funnel.
-
Reaction: The reaction mixture is heated to a specific temperature, typically between 80-110 °C, and stirred vigorously. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then filtered to remove the catalyst and any inorganic salts. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude N-phenyl-4-piperidone is purified by a suitable method, such as vacuum distillation or column chromatography, to obtain the final product with high purity.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| 4-Piperidone Hydrochloride | 1.0 equivalent |
| Bromobenzene | 1.1 equivalents |
| Sodium tert-butoxide | 2.2 equivalents |
| Catalyst System | |
| Palladium(II) acetate | 0.01 mol% |
| Racemic-BINAP | 0.015 mol% |
| Reaction Conditions | |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Yield and Purity | |
| Isolated Yield | 85-95% |
| Purity (by GC/HPLC) | >98% |
Experimental Workflow Diagram
Caption: Workflow for the large-scale synthesis of N-phenyl-4-piperidone.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Troubleshooting & Optimization
Navigating the Synthesis of 1-Phenylpiperidin-4-one: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 1-Phenylpiperidin-4-one is a critical step in the development of various pharmaceutical compounds. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ensuring a smoother and more efficient experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed methods for synthesizing this compound and its derivatives include the Dieckmann condensation, the Petrenko-Kritschenko piperidone synthesis, and approaches starting from aniline and 1,5-dihalopentan-3-ones. Each method has its own set of advantages and potential challenges.
Q2: My Dieckmann condensation reaction is resulting in a low yield. What are the likely causes?
A2: Low yields in the Dieckmann condensation can stem from several factors. One common issue is the choice of base; sterically hindered bases are often preferred to minimize side reactions. Reaction time and temperature also play a crucial role, as prolonged reaction times can sometimes lead to product degradation or the formation of byproducts.[1] Additionally, the purity of starting materials and the solvent used can significantly impact the reaction's efficiency.
Q3: I am observing the formation of significant side products in my reaction. How can I identify and minimize them?
A3: Common side products can include dimers, products of amidation, or byproducts from retro-Dieckmann condensation.[2] Spectroscopic methods such as NMR and mass spectrometry are essential for identifying these impurities. To minimize their formation, optimizing the reaction conditions is key. This includes using a non-nucleophilic, sterically hindered base, controlling the reaction temperature, and using an appropriate solvent.
Q4: What is the best way to purify the final this compound product?
A4: Purification of this compound is typically achieved through crystallization. The choice of solvent is critical for obtaining high-purity crystals. A good solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, allowing for the selective crystallization of the desired product while impurities remain in the solution.[3] Column chromatography can also be employed for purification, especially when dealing with complex mixtures of products.
Troubleshooting Guides
Issue 1: Low Yield in Dieckmann Condensation
The Dieckmann condensation is a powerful method for forming the piperidone ring, but it is sensitive to reaction conditions.
Symptoms:
-
The final product yield is significantly lower than expected.
-
A complex mixture of products is observed on TLC or LC-MS analysis.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Base Selection | Use a sterically hindered, non-nucleophilic base such as potassium tert-butoxide or sodium hydride to minimize side reactions like intermolecular condensation or amidation.[4] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Lower temperatures may slow down the reaction but can also reduce the formation of degradation products. |
| Incorrect Reaction Time | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to decreased yields due to side reactions.[5] |
| Poor Quality Starting Materials | Ensure the starting diester and base are pure and dry. Moisture can quench the base and hinder the reaction. |
| Unsuitable Solvent | Aprotic solvents like toluene or THF are generally preferred. The choice of solvent can influence the stability of the enolate intermediate.[4] |
Issue 2: Formation of Side Products
The presence of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.
Symptoms:
-
Multiple products are visible by analytical methods.
-
Difficulty in isolating the pure desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and minimizing side products.
Issue 3: Difficulties in Product Purification and Crystallization
Even with a successful reaction, isolating the pure this compound can be challenging.
Symptoms:
-
The product oils out instead of crystallizing.
-
The product remains contaminated with starting materials or byproducts after crystallization.
Solutions:
-
Solvent Screening: Systematically screen a variety of solvents and solvent mixtures to find the optimal conditions for crystallization.
-
Seeding: Introduce a small crystal of the pure product to the supersaturated solution to induce crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to promote the formation of larger, purer crystals.[3]
-
Chromatography: If crystallization fails to yield a pure product, column chromatography using silica gel is a reliable alternative.
Experimental Protocols
General Protocol for Dieckmann Condensation
This protocol outlines a general procedure for the synthesis of a piperidone intermediate via Dieckmann condensation.
Synthesis Pathway:
Caption: General synthesis pathway for this compound via Dieckmann condensation.
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of the starting diester (e.g., diethyl N-phenyl-β,β'-iminodipropionate) in an anhydrous aprotic solvent (e.g., toluene) to a suspension of a strong base (e.g., sodium hydride).
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, carefully quench the reaction mixture with a proton source (e.g., acetic acid or a saturated aqueous solution of ammonium chloride).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or column chromatography.
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to hydrolysis (typically under acidic or basic conditions) followed by decarboxylation (often with heating) to yield the final this compound.
Note: The specific reaction conditions (temperature, time, stoichiometry) should be optimized for each specific substrate.
This technical support guide provides a foundation for troubleshooting common issues in the synthesis of this compound. For more specific issues, consulting detailed literature and seeking expert advice is always recommended.
References
Optimizing reaction conditions for the synthesis of N-phenyl-4-piperidone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-phenyl-4-piperidone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to N-phenyl-4-piperidone?
A1: The main strategies for synthesizing N-phenyl-4-piperidone include:
-
Reductive Amination: This is a direct approach involving the reaction of 4-piperidone with aniline in the presence of a reducing agent. The reaction forms an imine or enamine intermediate, which is then reduced in situ to the final product.[1][2]
-
Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction between 4-piperidone and an aryl halide (e.g., bromobenzene or chlorobenzene).[2][3] This method is known for its broad substrate scope and functional group tolerance.[3]
-
Ullmann Condensation: A copper-catalyzed reaction between 4-piperidone and an aryl halide. This method is an alternative to the Buchwald-Hartwig amination but often requires higher temperatures.
-
Synthesis from 1,5-dichloro-3-pentanone: This method involves a ring-closing reaction between 1,5-dichloro-3-pentanone and aniline.[4]
-
Multi-step Synthesis from Aniline: A synthetic route that begins with aniline and 3-methyl-1,3,5-pentanetriol, followed by demethylation and oxidation to yield N-phenyl-4-piperidone.[5]
Q2: How do I choose the most suitable synthetic method?
A2: The choice of synthetic route depends on several factors, including the availability and cost of starting materials, required scale, and the functional groups present in any substituted analogs. The following decision-making workflow can help guide your selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 5. CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google Patents [patents.google.com]
Technical Support Center: 1-Phenylpiperidin-4-one Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Phenylpiperidin-4-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield in Dieckmann Condensation Route
Question: I am synthesizing this compound via a Dieckmann condensation of the corresponding diester, but my yields are consistently low. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Dieckmann condensation for this synthesis are a common issue and can stem from several factors. Here is a systematic approach to troubleshooting:
-
Sub-optimal Base and Reaction Conditions: The choice of base and reaction conditions is critical for the intramolecular cyclization. Using an inappropriate base or concentration can lead to side reactions or incomplete conversion.
-
Solution: Experiment with different bases and reaction times. Sodium ethoxide is commonly used, but other bases like sodium hydride or potassium tert-butoxide can be effective. A study on a similar piperidone synthesis showed that varying the base can significantly impact the yield. For instance, in one case, sodium metal gave a higher yield than sodium methoxide. It is also important to ensure anhydrous conditions, as the presence of water can quench the base and hydrolyze the ester.
-
-
Intermolecular Condensation (Oligomerization): At high concentrations, the diester can react with another molecule of the diester (intermolecularly) to form oligomers or polymers instead of the desired cyclic product (intramolecularly).
-
Solution: Run the reaction under high-dilution conditions to favor the intramolecular cyclization. This can be achieved by slowly adding the diester to a solution of the base in the solvent.
-
-
"Oiling Out" of the Product: The product may sometimes separate from the reaction mixture as an oil instead of a solid, which can make isolation difficult and lead to lower yields. This is often due to the presence of impurities.
-
Solution: Ensure all reagents and solvents are pure and dry. If "oiling out" occurs, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, a work-up followed by purification by column chromatography or recrystallization will be necessary.
-
-
Incomplete Hydrolysis and Decarboxylation: The Dieckmann condensation initially forms a β-keto ester, which must be hydrolyzed and decarboxylated to yield this compound. Incomplete reaction in this step will result in a lower yield of the final product.
-
Solution: Ensure sufficient time and appropriate conditions (e.g., acidic or basic hydrolysis followed by heating) for the complete removal of the carbomethoxy group.
-
Issue 2: High Impurity Content in the Final Product
Question: My final this compound product has a high level of impurities, as indicated by GC-MS analysis. What are the likely impurities and how can I improve the purity?
Answer:
High impurity levels can be due to side reactions during the synthesis or incomplete purification. Here’s how to address this:
-
Common Impurities:
-
Unreacted Starting Materials: Incomplete reaction can leave residual aniline, 1,5-dichloro-3-pentanone, or the starting diester in your product.
-
Side-Products from the Dieckmann Condensation: As mentioned, intermolecular condensation can lead to oligomeric impurities.
-
Over-alkylation or other side reactions with aniline: Depending on the synthetic route, side reactions involving the aniline starting material can occur.
-
-
Improving Purity:
-
Optimize Reaction Conditions: To minimize side-product formation, carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents.
-
Effective Purification:
-
Recrystallization: This is a highly effective method for purifying solid organic compounds. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Recommended Solvents: For this compound, suitable solvent systems for recrystallization include ethanol/water, isopropanol/water, or toluene/heptane mixtures. Experiment with different solvent systems to find the optimal one for your specific impurity profile.
-
-
Column Chromatography: If recrystallization is not effective enough, silica gel column chromatography can be used to separate the desired product from impurities with different polarities.
-
Distillation: If the product is a low-melting solid or an oil, vacuum distillation can be an effective purification method.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most common synthetic routes are:
-
Reaction of Aniline with 1,5-dichloro-3-pentanone: This is a direct method to form the piperidone ring.[1]
-
Dieckmann Condensation: This involves the intramolecular cyclization of a diester, which is typically prepared from the reaction of aniline with two equivalents of an acrylate.[2]
-
From Aniline and 3-methyl-1,3,5-pentanetriol: This method involves a cyclization followed by demethylation and oxidation to yield the final product.[3]
Q2: What is a typical yield and purity I can expect for the synthesis of this compound?
A2: With an optimized process, you can expect high yield and purity. For example, a patented method involving the reaction of aniline with 3-methyl-1,3,5-pentanetriol followed by subsequent steps reports a yield of up to 89.2% and a purity of 99.5%.[3] However, yields can be lower depending on the synthetic route and the scale of the reaction.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting materials and the appearance of the product.
Q4: My product is a yellowish oil, but the literature reports it as a solid. What should I do?
A4: A yellowish, oily product often indicates the presence of impurities that are depressing the melting point. Purification by column chromatography followed by recrystallization should yield the product as a solid. The melting point of pure this compound is around 36.5-37.2°C.[4]
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Synthetic Route | Key Reagents | Reported Yield | Reported Purity | Reference |
| From Aniline and 3-methyl-1,3,5-pentanetriol | Aniline, 3-methyl-1,3,5-pentanetriol, AlCl₃, CrO₃ | 87.1% - 89.2% | 99.1% - 99.5% | [3] |
| From Aniline and 1,5-dichloro-3-pentanone | Aniline, 1,5-dichloro-3-pentanone | Moderate to Good | Not specified | [1][5] |
| Dieckmann Condensation | Aniline, Methyl Acrylate, Base (e.g., NaH) | Moderate | Not specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Aniline and 3-methyl-1,3,5-pentanetriol [3]
This protocol is based on a patented method and involves three main steps:
-
Synthesis of N-phenyl-4-methyl-4-piperidinol:
-
Dissolve aniline in ether and add a composite oxide catalyst (e.g., MgO-Al₂O₃-TiO₂).
-
Under stirring, add 3-methyl-1,3,5-pentanetriol and heat the mixture to reflux.
-
After the reaction is complete (monitored by TLC), filter the mixture and distill under reduced pressure to obtain N-phenyl-4-methyl-4-piperidinol.
-
-
Demethylation:
-
Mix AlCl₃ in ethanethiol and heat to 60-80°C.
-
Add the N-phenyl-4-methyl-4-piperidinol from the previous step and stir.
-
After 24 hours, cool the reaction and distill under reduced pressure to obtain N-phenyl-4-piperidinol.
-
-
Oxidation:
-
Dissolve the N-phenyl-4-piperidinol in a suitable solvent.
-
Add an oxidizing agent, such as CrO₃, and stir until the reaction is complete.
-
Work up the reaction mixture to isolate the final product, this compound.
-
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol/water). The ideal solvent should dissolve the compound well when hot and poorly when cold.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool down slowly and undisturbed to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield.
Caption: Recrystallization workflow.
References
- 1. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
Side reactions and byproducts in the synthesis of 1-Phenylpiperidin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenylpiperidin-4-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing the Dieckmann condensation route, which is a common method for constructing the piperidone ring.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Dieckmann Condensation: The intramolecular cyclization of the precursor diester is inefficient. | Optimize reaction conditions: ensure a strong, anhydrous base (e.g., sodium ethoxide, sodium hydride) is used in a suitable aprotic solvent (e.g., toluene, THF). The reaction may require elevated temperatures and prolonged reaction times. | Increased conversion of the diester to the β-keto ester intermediate, leading to a higher overall yield. |
| Intermolecular Claisen Condensation: The diester reacts with another molecule of itself instead of cyclizing, leading to polymer/oligomer formation.[1] | Increase the dilution of the reaction mixture. High dilution favors intramolecular reactions over intermolecular ones. | Reduced formation of high molecular weight byproducts and an increased yield of the desired cyclic product. |
| Retro-Dieckmann Reaction: The cyclic β-keto ester intermediate reverts to the starting diester.[2] | Ensure the reaction is worked up under acidic conditions (e.g., quenching with a dilute acid like acetic acid or HCl) to neutralize the base and stabilize the product.[1] | Prevents the cleavage of the piperidone ring and preserves the product. |
| Self-Condensation of 4-Piperidone: If using a method involving the N-arylation of 4-piperidone, the starting material can undergo self-condensation under basic conditions.[3] | Protect the ketone functionality of 4-piperidone as a ketal (e.g., ethylene ketal) before the N-arylation step. The ketal can be removed by hydrolysis in a subsequent step.[3] | Prevents the formation of aldol-type condensation byproducts. |
Problem 2: Presence of Significant Byproducts in the Final Product
| Byproduct | Identification | Mitigation Strategy |
| N-Phenyl-β-keto ester | Characterized by the presence of an ester functional group in addition to the ketone and piperidine ring. | Ensure complete hydrolysis and decarboxylation of the β-keto ester intermediate formed after the Dieckmann condensation. This is typically achieved by heating with a strong acid (e.g., HCl).[2] |
| Oligomers/Polymers | High molecular weight impurities, often appearing as a viscous oil or an insoluble solid.[1] | As mentioned above, use high dilution during the Dieckmann condensation. Purification by column chromatography may be necessary to remove these byproducts. |
| Unreacted Starting Materials | Presence of aniline, ethyl acrylate, or the intermediate diester in the final product. | Optimize reaction stoichiometry and reaction times for each step. Monitor reaction progress using techniques like TLC or GC-MS to ensure complete conversion. |
| Cross-coupled Side Products | In some N-arylation methods, particularly those involving exchange reactions, intermolecular displacement can lead to undesired side products.[4] | Optimize the reaction conditions (e.g., temperature, catalyst, ligands) to favor the desired intramolecular cyclization or N-arylation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most frequently cited methods include:
-
Dieckmann Condensation Route: This involves a bis-Michael addition of aniline to an acrylate (like ethyl acrylate) to form a diester, followed by an intramolecular Dieckmann condensation to form the piperidone ring, and subsequent hydrolysis and decarboxylation.[3]
-
N-Arylation of 4-Piperidone or its Ketal: This approach involves the direct N-arylation of 4-piperidone or its protected form (e.g., 4-piperidone ethylene ketal) with an aryl halide (e.g., bromobenzene) using a copper-catalyzed Ullmann amination or a similar cross-coupling reaction.[3]
-
Reaction with 1,5-Dihalo-3-pentanones: This method involves the reaction of aniline with a 1,5-dihalogenated-3-pentanone, such as 1,5-dichloro-3-pentanone.[4]
Q2: Why is my Dieckmann condensation reaction mixture turning into a viscous slurry or oil instead of a crystalline product?
A2: The formation of an orange-reddish oil or a viscous slurry is often indicative of an impure reaction mixture, likely containing oligomeric byproducts from intermolecular Claisen condensation.[1] To address this, try running the reaction at a higher dilution to favor the intramolecular cyclization. Also, ensure your reagents, particularly the base (e.g., NaH), are fresh and potent.[1]
Q3: How many equivalents of base should be used for the Dieckmann condensation?
A3: At least one equivalent of base is required to deprotonate the α-carbon of the diester to initiate the condensation. However, it is often recommended to use a slight excess or even up to two equivalents, as the resulting β-keto ester product is acidic and will be deprotonated by the base, driving the equilibrium towards the product.[1][5]
Q4: What is the "retro-Dieckmann reaction" and how can I avoid it?
A4: The retro-Dieckmann reaction is the reverse of the Dieckmann condensation, where the cyclic β-keto ester is cleaved by an alkoxide base to revert to the open-chain diester.[2] This can be minimized by carefully neutralizing the reaction mixture with acid during workup to a pH of 3-4.[2] The addition of acid should be done at low temperatures to prevent a rise in temperature that could also favor the reverse reaction.[2]
Experimental Protocols
Method 1: Synthesis via Dieckmann Condensation
This is a classical multi-step synthesis.
-
Step 1: Synthesis of Diethyl 3,3'-(phenylazanediyl)dipropanoate
-
To a solution of aniline in a suitable solvent (e.g., ethanol), add two equivalents of ethyl acrylate.
-
The mixture is typically heated under reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the solvent is removed under reduced pressure, and the crude product is purified, often by vacuum distillation or column chromatography.
-
-
Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation
-
The purified diester is dissolved in an anhydrous aprotic solvent like toluene under an inert atmosphere (e.g., nitrogen or argon).
-
A strong base, such as sodium ethoxide or sodium hydride (at least one equivalent), is added portion-wise to the solution.
-
The reaction mixture is heated to reflux for several hours. The progress of the intramolecular cyclization is monitored by TLC.
-
Upon completion, the reaction is cooled in an ice bath and carefully quenched by the slow addition of a dilute acid (e.g., 10% HCl or acetic acid) until the solution is acidic.
-
The mixture is then heated under reflux for an additional period to effect hydrolysis and decarboxylation.
-
After cooling, the aqueous layer is separated and neutralized with a base (e.g., NaOH).
-
The product, this compound, is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are dried and concentrated to yield the crude product, which can be further purified by crystallization or chromatography.
-
Visualizations
Caption: Synthetic pathway for this compound via Dieckmann condensation.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 1-Phenylpiperidin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Phenylpiperidin-4-one.
Troubleshooting Guides
Effective purification of this compound is critical for obtaining accurate downstream results. Below are common issues encountered during purification and recommended solutions.
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of crystallizing | The solution is too concentrated. The cooling process is too rapid. The presence of impurities is lowering the melting point. The boiling point of the solvent is higher than the melting point of the compound. | Re-heat the solution and add more solvent to decrease saturation. Allow the solution to cool more slowly by insulating the flask. Purify the crude material further by another method (e.g., column chromatography) before recrystallization. Use a lower-boiling point solvent or a co-solvent system. |
| No crystal formation upon cooling | The solution is not sufficiently saturated. The compound is highly soluble in the chosen solvent even at low temperatures. Nucleation is not initiated. | Evaporate some of the solvent to increase the concentration and allow it to cool again. Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal of pure this compound. |
| Low recovery/yield | Too much solvent was used, leading to significant product loss in the mother liquor. Premature crystallization occurred during hot filtration. Crystals were lost during transfer or washing. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization. Rinse the crystallization flask and filtered crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored crystals | Presence of colored impurities in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product. A second recrystallization may be necessary. |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking/Tailing of the compound spot on TLC and poor separation on the column | The basic nitrogen of the piperidine ring is interacting with the acidic silanol groups on the silica gel surface. | Deactivate the silica gel by preparing a slurry in the mobile phase containing 1-2% triethylamine. Use a different stationary phase such as neutral or basic alumina. |
| Low recovery/yield from the column | The compound is irreversibly adsorbed onto the silica gel. The compound is degrading on the column. The chosen eluent is not polar enough to elute the compound. | Deactivate the silica gel as described above. Run the column more quickly (flash chromatography) to minimize contact time. Perform a gradient elution, gradually increasing the polarity of the mobile phase. |
| Co-elution of impurities with the product | The polarity of the impurity is very similar to the product in the chosen solvent system. | Optimize the mobile phase by trying different solvent mixtures. Consider using a different stationary phase (e.g., reversed-phase C18 silica). |
Quantitative Data Summary
The following table summarizes quantitative data for potential purification methods for this compound and related compounds.
| Purification Method | Compound | Solvent/Eluent System | Yield | Purity | Reference |
| Recrystallization | 1-Phenethyl-4-piperidone | Petroleum Ether | 89.5% | Light yellow crystals | [1] |
| Recrystallization | N-(1-phenethyl)piperidone | Hexanes/Methylene Chloride (99:1 v/v) with charcoal | - | Purified | [2] |
| Column Chromatography | N-Ts p-toluidine derivative | Petroleum ether / Ethyl acetate | - | Purified | [3] |
| Column Chromatography | 1-Benzyl-4-piperidone derivative | Dichloromethane | 90% | Purified liquid | [4] |
Experimental Protocols
Recrystallization using a Single Solvent (Petroleum Ether)
This protocol is adapted from a procedure for a structurally similar compound and is a good starting point for this compound.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot petroleum ether while stirring and heating to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once cloudiness appears or crystals begin to form, further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any adhering soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Flash Column Chromatography on Deactivated Silica Gel
This protocol is a general procedure for basic compounds like this compound.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate). Add triethylamine to a final concentration of 1-2% (v/v) to deactivate the silica gel and stir for 30 minutes.[5]
-
Column Packing: Pour the slurry into the chromatography column and use gentle air pressure to pack it evenly, avoiding cracks or air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[5]
-
Elution: Begin elution with a low-polarity solvent system (e.g., Hexanes:Ethyl Acetate 95:5 + 1% Triethylamine). Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20) to elute the product.[5]
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, potential contaminants include unreacted starting materials such as aniline, and byproducts from side reactions. If the synthesis involves a Dieckmann condensation, incomplete cyclization or side reactions of the starting materials could lead to various impurities.
Q2: My this compound is a low-melting solid. Is recrystallization a suitable purification method?
A2: Yes, recrystallization can be effective for low-melting solids. The key is to choose a solvent in which the compound is significantly more soluble when hot than when cold. Petroleum ether and mixtures of hexanes and a more polar solvent like ethyl acetate or methylene chloride are good starting points. Be mindful of the "oiling out" phenomenon and take steps to prevent it as described in the troubleshooting guide.
Q3: Why is my compound streaking on the silica gel TLC plate?
A3: The basic nitrogen atom in the piperidine ring of this compound can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction can lead to tailing or streaking. To mitigate this, you can add a small amount of a volatile base, such as triethylamine (1-2%), to your eluent system to neutralize the acidic sites on the silica.
Q4: Can I use distillation to purify this compound?
A4: Given its high boiling point of 312.9 °C at atmospheric pressure, vacuum distillation is a more suitable method to avoid thermal decomposition. This technique is particularly useful for separating the product from non-volatile impurities or impurities with significantly different boiling points.
Q5: What is the best way to monitor the purity of this compound during purification?
A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography and to check the purity of fractions. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity and confirm the structure of the final product.
References
How to resolve low yield in 1-Phenylpiperidin-4-one reactions
Welcome to the technical support center for the synthesis of 1-Phenylpiperidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the synthesis of this compound?
A1: Low yields in this compound synthesis can stem from several factors. Key among these are suboptimal reaction conditions, the presence of impurities in starting materials, and inefficient purification methods. For reactions like the Dieckmann condensation, the choice of base, solvent, reaction time, and temperature are critical. Side reactions, such as the retro-Dieckmann condensation or the formation of oligomeric byproducts, can also significantly reduce the yield of the desired product.
Q2: Which synthetic route is best for preparing this compound?
A2: Several methods are available for the synthesis of this compound and its derivatives, with the most common being the Dieckmann condensation, the Siegfried method, and the Valdez method. The "best" route often depends on the available starting materials, scale of the reaction, and desired purity. The Dieckmann condensation is a classic approach for forming the piperidone ring. The Siegfried and Valdez methods are also frequently cited, particularly in the context of fentanyl synthesis, for which this compound is a key precursor.[1][2]
Q3: How can I minimize the formation of byproducts?
A3: Minimizing byproduct formation requires careful control over reaction conditions. For instance, in a Dieckmann condensation, running the reaction at a higher dilution can favor the desired intramolecular cyclization over intermolecular side reactions that lead to oligomers. The choice of base and the careful control of temperature are also crucial to prevent side reactions like the retro-Dieckmann reaction.[1]
Q4: What are the recommended purification techniques for this compound?
A4: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is effective for removing impurities that have different solubility profiles from the product.[3][4] Column chromatography is useful for separating the target compound from byproducts with similar polarities. The choice of solvent system for both techniques is critical for achieving high purity.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: The reaction fails to go to completion, resulting in a low yield.
| Possible Cause | Suggested Solution |
| Inactive Base | In reactions like the Dieckmann condensation, the activity of the base (e.g., sodium hydride, sodium ethoxide) is crucial. Ensure the base is fresh and has been stored under appropriate anhydrous conditions. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Some reactions may require longer periods to reach completion. For instance, a Dieckmann condensation can run for 24 hours or more.[5] |
| Incorrect Temperature | The reaction temperature can significantly influence the reaction rate and the formation of side products. Optimize the temperature based on literature procedures for the specific method you are using. |
| Presence of Water | Many of the reagents used, particularly the bases, are sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. |
Problem 2: The isolated product is an oil instead of a solid.
| Possible Cause | Suggested Solution |
| Presence of Impurities | Oiling out during crystallization is often a sign of impurities that disrupt the crystal lattice formation. The presence of oligomers or other side products can lead to an oily product. Consider an additional purification step, such as column chromatography, before attempting recrystallization. |
| Incorrect Crystallization Solvent | The choice of solvent for recrystallization is critical. A good solvent should dissolve the compound when hot but not at room temperature. Experiment with different solvent systems to find one that promotes crystal growth. |
| Rapid Cooling | Cooling the solution too quickly can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Problem 3: Significant formation of a high molecular weight byproduct is observed.
| Possible Cause | Suggested Solution |
| Intermolecular Side Reactions | At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of polymers or oligomers. |
| Reaction Conditions Favoring Polymerization | Running the reaction at a higher dilution can favor the intramolecular reaction and reduce the formation of high molecular weight byproducts. |
Data Presentation
The following table summarizes the impact of different bases on the yield of a piperidone derivative synthesized via the Dieckmann condensation, providing a reference for optimization.
| Base | Yield (%) | Reference |
| Sodium metal | 72 | [5] |
| Sodium hydride (NaH) | 64 | [5] |
| Sodium t-butoxide | 61 | [1] |
| Sodium methoxide (NaOMe) | 40 | [1][5] |
Experimental Protocols
1. Synthesis of 1-(2-Phenethyl)-4-piperidone via Optimized Dieckmann Condensation [5]
This protocol is for a derivative but illustrates the key steps and conditions for a Dieckmann condensation leading to a piperidone ring.
-
Step 1: Reaction Setup
-
In a double-necked flask equipped with a magnetic stirrer, condenser, and drying tube, place N,N-bis(carbomethoxyethyl)phenethylamine (0.01 mol) and dry xylene (30 mL).
-
-
Step 2: Addition of Base
-
Add sodium t-butoxide (1.9 g, 0.02 mol) to the mixture.
-
-
Step 3: Reaction
-
Stir the mixture at room temperature for 24 hours.
-
-
Step 4: Work-up
-
Cool the mixture to 2-3 °C and add water (12 mL) dropwise.
-
Separate the aqueous layer and acidify to a pH of 3-4 with 37% aqueous HCl.
-
Add excess 20% aqueous HCl (12 mL) to the resulting oily product and reflux for 2 hours.
-
After cooling, add 20% aqueous NaOH (15 mL) to regenerate the oily layer.
-
-
Step 5: Extraction and Purification
-
Extract the oily layer with xylene (2 x 10 mL).
-
Dry the organic layer with CaCl2 and evaporate the solvent to obtain the product.
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships in troubleshooting this compound synthesis.
Caption: General workflow for the synthesis of this compound via Dieckmann condensation.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Preventing degradation of 1-Phenylpiperidin-4-one during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-Phenylpiperidin-4-one to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Some suppliers recommend storage at room temperature.[2] It is crucial to protect the compound from moisture, light, and air.
Q2: I've noticed a change in the color of my this compound sample. What could be the cause?
A2: A change in color, such as yellowing or darkening, can be an indicator of degradation. This may be caused by exposure to light, air (oxidation), or high temperatures. It is recommended to perform a purity analysis to assess the integrity of the sample.
Q3: My experimental results are inconsistent. Could degradation of this compound be a factor?
A3: Yes, degradation of this compound can lead to the formation of impurities, which may interfere with your experiments and cause inconsistent results. If you suspect degradation, it is advisable to use a fresh, properly stored sample or re-purify the existing material.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color, clumping) | Exposure to light, air, or moisture. | Store in an amber, tightly sealed container with a desiccant. Perform purity analysis. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Presence of degradation products. | Conduct forced degradation studies to identify potential degradation products. Re-purify the sample if necessary. |
| Inconsistent biological or chemical reactivity | Reduced purity due to degradation. | Use a fresh, high-purity sample. Verify the purity of the existing sample using a validated analytical method. |
| Poor solubility | Potential formation of insoluble degradation products. | Filter the solution before use. Characterize the insoluble material to identify potential degradation pathways. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, based on its chemical structure containing a piperidine ring and a ketone functional group, the following degradation mechanisms are plausible:
-
Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products. Atmospheric oxygen can initiate this process over time.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, often through radical mechanisms. Ketones are known to undergo photochemical reactions such as Norrish Type I and Type II reactions.
-
Thermal Degradation: High temperatures can promote decomposition. For ketones, this can involve cleavage of the carbon-carbon bonds adjacent to the carbonyl group.
-
Hydrolysis: While the ketone group is generally stable to hydrolysis, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, could potentially lead to ring-opening or other reactions.
A logical workflow for investigating the degradation of this compound is presented below:
Caption: Workflow for investigating the degradation of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the stability of a compound under stress conditions and to develop stability-indicating analytical methods.[3][4][5][6][7][8]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector or Mass Spectrometer
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute with mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute with mobile phase for analysis.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in methanol for analysis.
-
Photolytic Degradation: Expose a solid sample of this compound to light in a photostability chamber according to ICH Q1B guidelines. Dissolve the stressed sample in methanol for analysis.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2) to observe the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A starting point could be a 60:40 (v/v) mixture of organic solvent and buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by measuring the UV spectrum of this compound (a wavelength around 254 nm is often a good starting point for aromatic compounds).
-
Injection Volume: 10 µL.
Method Validation Parameters (as per ICH guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by analyzing stressed samples from the forced degradation study.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the expected working concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study on a sample of known purity.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
A diagram illustrating the key steps in HPLC method development and validation is provided below:
Caption: Key steps in the validation of a stability-indicating HPLC method.
Protocol 3: Purity Determination by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance without the need for a reference standard of the same compound.[3][4][13][14][15]
Objective: To determine the absolute purity of a this compound sample using an internal standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR spectrometer
Methodology:
-
Selection of Internal Standard: Choose an internal standard that has a simple NMR spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. The standard should be stable, non-volatile, and of high, certified purity.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into the same vial. Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This typically involves ensuring complete relaxation of all relevant protons, which may require a longer relaxation delay (e.g., 5 times the longest T₁ relaxation time).
-
Data Processing: Process the NMR spectrum, including phasing and baseline correction. Integrate the area of a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation: Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte and I_std are the integral areas of the signals for the analyte and the standard.
-
N_analyte and N_std are the number of protons giving rise to the respective signals.
-
MW_analyte and MW_std are the molecular weights of the analyte and the standard.
-
m_analyte and m_std are the masses of the analyte and the standard.
-
P_std is the purity of the internal standard.
-
A schematic of the qNMR process is shown below:
Caption: The general process for purity determination by quantitative NMR (qNMR).
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. enovatia.com [enovatia.com]
- 5. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 14. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
Catalyst selection for optimizing N-phenyl-4-piperidone synthesis
Welcome to the technical support center for the synthesis of N-phenyl-4-piperidone. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing N-substituted 4-piperidones like N-phenyl-4-piperidone?
A1: Several key methods exist for synthesizing the 4-piperidone core structure. The most relevant for N-phenyl-4-piperidone and its analogues include:
-
Multi-step Synthesis from Aniline: This involves the reaction of aniline with a precursor like 3-methyl-1,3,5-pentanetriol, followed by demethylation and oxidation steps to yield the final product.[1]
-
Dieckmann Condensation: This is a classic and widely-used intramolecular cyclization of a diester to form a β-keto ester, which is then hydrolyzed and decarboxylated. For N-substituted piperidones, an N,N-bis-(alkoxycarbonylethyl) amine is used as the precursor.[2][3][4] This method is particularly noted for producing N-phenethyl-4-piperidone, a closely related compound.[4]
-
Aza-Michael Addition: A one-pot method using a divinyl ketone and an amine, mediated by an oxidant like manganese dioxide (MnO2), can be employed to generate various N-substituted 4-piperidones.
-
N-Alkylation of 4-Piperidone: A straightforward approach where 4-piperidone is directly alkylated with a suitable halide (e.g., phenethyl bromide) in the presence of a base and often a phase transfer catalyst.[5][6][7]
Q2: My reaction yield is consistently low when using the Dieckmann condensation. What are the most common causes and how can I troubleshoot this?
A2: The Dieckmann condensation is notoriously sensitive to reaction conditions. Low yields are a common issue. Here are the critical parameters to investigate:
-
Choice of Base: The reaction requires a strong base to generate the enolate. While sodium metal has been used, an optimized procedure for a similar compound found that using sodium hydroxide led to high yields.[3][4]
-
Reaction Time and Temperature: Both insufficient and excessive reaction times can lower the yield. For N-phenethyl-4-piperidone, a 24-hour reaction at room temperature was found to be optimal, as shorter times resulted in incomplete reaction and longer times led to side-product formation.[4]
-
Work-up Procedure: The work-up is critical. The intermediate β-keto ester can be cleaved by the alkoxide in a retro-Dieckmann reaction. This is especially problematic if the temperature rises during acidification. Careful control of temperature and pH during the work-up is essential to preserve the product.[4]
-
Reagent and Solvent Purity: All reagents and solvents should be anhydrous, as water can interfere with the base and the reaction intermediates.
Q3: I am observing significant by-product formation. What are the likely side reactions and how can they be minimized?
A3: By-product formation can arise from several sources depending on the synthetic route:
-
Retro-Dieckmann Reaction: As mentioned in Q2, improper work-up of the Dieckmann condensation can lead to the cleavage of the piperidone ring. Ensure low temperatures and careful, slow acidification.[4]
-
Over-reduction: If using catalytic hydrogenation at any stage, over-reduction of the ketone moiety to an alcohol can occur. Using milder, more selective reducing agents like zinc in acetic acid for certain transformations can prevent this.[8]
-
Oxidant Reactivity: In methods that use strong oxidants like MnO2, the oxidant can react with other functional groups. For instance, in the synthesis of N-benzyl-4-piperidone, benzylamine can be oxidized, leading to aromatic by-products and lowering the yield.[9] Choosing a more selective oxidant or optimizing the stoichiometry is key.
Q4: What is the role of catalysts in the multi-step synthesis from aniline, and how critical is the catalyst loading?
A4: In the patented multi-step synthesis starting from aniline and 3-methyl-1,3,5-pentanetriol, a catalyst is used in the initial step to form N-phenyl-4-methyl-4-piperidinol.[1] While the specific catalyst is not named, its mass ratio to aniline is specified as 3-4 parts catalyst to 5 parts aniline, indicating that the loading is a critical parameter for reaction efficiency.[1] Subsequent steps utilize stoichiometric reagents like AlCl₃ for demethylation and CrO₃ for oxidation, which are not catalytic.[1]
Data Presentation
Table 1: Comparison of Key Synthetic Routes for N-Substituted 4-Piperidones
| Synthetic Route | Key Catalysts/Reagents | Typical Yield | Advantages | Disadvantages |
| Multi-step from Aniline | Catalyst (unspecified), AlCl₃, CrO₃ | 87-89%[1] | High yield and purity reported in patent literature.[1] | Multi-step process, uses stoichiometric heavy metals.[1] |
| Dieckmann Condensation | Strong Base (e.g., NaOH, Na) | 40-72%[4] | Uses inexpensive starting materials, can be a one-pot synthesis.[4][10] | Highly sensitive to conditions, risk of retro-reaction.[4] |
| Aza-Michael Addition | Manganese Dioxide (MnO₂) | 45-55% | Facile one-pot method. | Yields are moderate, may generate by-products. |
| N-Alkylation | Phase Transfer Catalyst (PTC), Base | Variable | Simple, direct functionalization of the piperidone core.[5][6] | Requires pre-existing 4-piperidone, which can be expensive.[4] |
Table 2: Catalyst and Reagent Ratios in a Multi-Step N-phenyl-4-piperidone Synthesis[1]
| Reaction Step | Reagent/Catalyst | Molar/Mass Ratio | Reported Yield | Reported Purity |
| Step 1: Cyclization | Aniline : Catalyst | 5 : 3-4 (by mass) | - | - |
| Step 1: Cyclization | Aniline : 3-methyl-1,3,5-pentanetriol | 1 : 1.3-1.6 (molar) | - | - |
| Step 2: Demethylation | N-phenyl-4-methyl-4-piperidinol : AlCl₃ | 1 : 1 (molar) | - | - |
| Step 3: Oxidation | N-phenyl-4-piperidinol : CrO₃ | 1 : 1.5 (molar) | 88.9% | 99.5% |
Experimental Protocols
Protocol 1: Multi-Step Synthesis of N-phenyl-4-piperidone (Based on the process described in patent CN110483376B[1])
Step 1: Synthesis of N-phenyl-4-methyl-4-piperidinol
-
In a suitable reaction vessel, dissolve aniline in ether.
-
Add the catalyst (mass ratio of aniline to catalyst should be 5:3-4).
-
Under stirring, add 3-methyl-1,3,5-pentanetriol (molar ratio of aniline to triol should be 1:1.3-1.6).
-
Heat the mixture to reflux and maintain the reaction until completion (monitoring by TLC is recommended).
-
After the reaction is complete, cool the mixture and filter to remove the catalyst.
-
Concentrate the filtrate by distillation under reduced pressure to obtain crude N-phenyl-4-methyl-4-piperidinol.
Step 2: Demethylation to N-phenyl-4-piperidinol
-
In a separate vessel, prepare a 1 mol/L solution of AlCl₃ in ethanethiol.
-
Add the crude N-phenyl-4-methyl-4-piperidinol from Step 1 to the AlCl₃ solution (molar ratio of 1:1).
-
Heat the mixture to 60-80°C and stir for 24 hours.
-
After the reaction, cool to room temperature and quench appropriately.
-
Purify by distillation under reduced pressure to obtain N-phenyl-4-piperidinol.
Step 3: Oxidation to N-phenyl-4-piperidone
-
Dissolve the N-phenyl-4-piperidinol from Step 2 in toluene.
-
Add CrO₃ (molar ratio of piperidinol to CrO₃ should be 1:1.5).
-
Heat the mixture to 60°C and stir for 3 hours.
-
Upon completion, cool the reaction mixture and filter to remove chromium salts.
-
The filtrate is distilled under reduced pressure and the resulting solid is recrystallized to yield pure N-phenyl-4-piperidone.
Protocol 2: Optimized Dieckmann Condensation for N-phenethyl-4-piperidone (Model Protocol) (Based on the optimized procedure from OPPI BRIEFS, 2008, 40(2), 207-211[4])
-
Place N,N-bis-(carbomethoxyethyl)phenethylamine (1 equivalent) and toluene in a reaction flask.
-
Heat the solution to 50°C.
-
In a separate flask, dissolve sodium hydroxide (2 equivalents) in ethanol.
-
Rapidly add the sodium hydroxide solution to the heated substrate solution. An exothermic reaction will occur.
-
Allow the reaction mixture to cool to room temperature and stir for 24 hours.
-
Work-up: Cool the mixture in an ice bath. Slowly and carefully add concentrated HCl to neutralize the base and then acidify the mixture, ensuring the temperature does not rise significantly.
-
Reflux the acidified mixture to effect decarboxylation.
-
Cool the mixture, make it basic, and extract the product with a suitable organic solvent (e.g., xylene).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by crystallization or column chromatography.
Visualizations
Caption: Workflow for N-phenyl-4-piperidone Synthesis.
References
- 1. CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google Patents [patents.google.com]
- 2. Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. jocpr.com [jocpr.com]
- 6. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 7. 1-Phenethyl-4-piperidone|High-Purity Research Chemical [benchchem.com]
- 8. 4-Piperidone synthesis [organic-chemistry.org]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar [semanticscholar.org]
Technical Support Center: Scaling Up the Synthesis of 1-Phenylpiperidin-4-one
Welcome to the technical support center for the synthesis of 1-Phenylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up this synthesis from the laboratory to a pilot plant.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield for the Dieckmann condensation step when moving from a 1L lab reactor to a 100L pilot plant reactor. What are the likely causes?
A1: A decrease in yield during scale-up of the Dieckmann condensation is a common issue. Several factors can contribute to this:
-
Inefficient Mixing: In larger reactors, achieving uniform mixing is more challenging. Poor mixing can lead to localized areas of high or low base concentration, promoting side reactions such as intermolecular condensation or decomposition of the starting material and product.
-
Heat Transfer Limitations: The Dieckmann condensation is often exothermic. The surface-area-to-volume ratio decreases significantly in larger reactors, making heat dissipation less efficient.[1][2] This can lead to localized "hot spots" where the temperature is higher than the set point, resulting in thermal degradation of the product and the formation of impurities.
-
Slower Reagent Addition: The rate of addition of the base is critical. In a pilot plant, the addition time is typically longer than in the lab. This can alter the reaction kinetics and favor the formation of byproducts.
-
Impurity Profile of Starting Materials: The larger quantities of starting materials used in a pilot plant may contain impurities that were present in negligible amounts at the lab scale but can now interfere with the reaction.
Q2: During the workup of the this compound synthesis at the pilot scale, we are struggling with the separation of the organic and aqueous layers. What can we do?
A2: Emulsion formation and poor layer separation are common problems during the scale-up of workups. Here are some troubleshooting steps:
-
Adjust pH: Ensure the pH of the aqueous layer is appropriately adjusted to either fully protonate or deprotonate all species, which can help break emulsions.
-
Add Brine: The addition of a saturated sodium chloride solution (brine) can increase the ionic strength of the aqueous phase, which often helps to break up emulsions and improve phase separation.
-
Solvent Choice: Consider if the solvent used for extraction is optimal for the scale of the operation. Sometimes, a solvent with a lower density difference from water can be more prone to emulsion formation at a larger scale.
-
Stirring Rate: During the extraction, reduce the stirring speed to minimize the formation of a stable emulsion. Gentle mixing is often sufficient for extraction at a larger scale.
Q3: We are observing a different impurity profile in our pilot plant batch of this compound compared to the lab-scale synthesis. How should we address this?
A3: A change in the impurity profile is a strong indication that the reaction conditions are not equivalent at the two scales. To address this, you should:
-
Identify the Impurities: The first step is to identify the structure of the new impurities using analytical techniques such as LC-MS and NMR.
-
Hypothesize Formation Pathways: Once the structures are known, you can propose potential reaction pathways for their formation. For example, higher temperatures might lead to degradation products, while longer reaction times could result in the formation of dimers or other condensation byproducts.
-
Optimize Reaction Parameters: Based on your hypotheses, you can adjust the reaction parameters at the pilot scale. This might involve lowering the reaction temperature, optimizing the reagent addition rate, or improving mixing to minimize the formation of these new impurities.
-
Raw Material Analysis: Analyze the starting materials used at the pilot scale to check for any new impurities that might be contributing to the different impurity profile.
Troubleshooting Guide
This troubleshooting guide provides a structured approach to resolving common issues encountered during the scale-up of this compound synthesis.
Issue 1: Low Yield in Dieckmann Condensation
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls before completion | Insufficient base or inactive base. | Titrate the base before use to confirm its strength. Consider using a slight excess of base at the pilot scale to account for any potential losses or reactions with trace impurities. |
| Formation of a thick, difficult-to-stir slurry | Precipitation of the intermediate enolate salt. | Increase the solvent volume to improve solubility. Ensure the stirring is efficient enough to keep the solids suspended. |
| High levels of starting material at the end of the reaction | Inefficient mixing leading to poor mass transfer. | Increase the agitator speed. Evaluate the impeller design for its suitability for the reaction mixture viscosity and solid content. Consider using baffles in the reactor to improve mixing. |
| Formation of dark-colored byproducts | Localized overheating. | Improve heat transfer by ensuring the reactor jacket is clean and the heat transfer fluid is circulating at an adequate rate. Slow down the addition of the base to better control the exotherm. |
Issue 2: Crystallization and Isolation Problems
| Symptom | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing | Solution is too concentrated or cooled too quickly. Impurities are present. | Add more solvent to the hot solution before cooling. Slow down the cooling rate. Consider purifying the crude product before crystallization. |
| Formation of very fine needles that are difficult to filter | High degree of supersaturation leading to rapid nucleation. | Slow down the cooling rate. Use seeding with a small amount of pre-existing crystals to control the crystallization process. |
| Product purity is lower than expected after crystallization | Inefficient removal of impurities during crystallization. | Choose a solvent system that provides a good balance between solubility at high temperature and insolubility at low temperature. Consider a hot filtration step to remove any insoluble impurities before crystallization. |
Data Presentation
The following tables provide a hypothetical comparison of key parameters for the synthesis of this compound at the lab and pilot plant scales. This data is for illustrative purposes to highlight common scale-up effects.
Table 1: Reaction Parameters for Dieckmann Condensation
| Parameter | Lab Scale (1L Reactor) | Pilot Plant Scale (100L Reactor) |
| Batch Size | 50 g | 5 kg |
| Solvent Volume | 500 mL | 50 L |
| Base (Sodium ethoxide) | 1.2 equivalents | 1.25 equivalents |
| Base Addition Time | 15 minutes | 60 minutes |
| Reaction Temperature | 25 °C | 25 °C (with jacket cooling to 20°C) |
| Reaction Time | 4 hours | 6 hours |
| Mixing Speed | 300 RPM | 150 RPM |
Table 2: Yield and Purity Comparison
| Parameter | Lab Scale | Pilot Plant Scale |
| Crude Yield | 90% | 82% |
| Isolated Yield (after crystallization) | 85% | 75% |
| Purity (by HPLC) | 99.5% | 98.8% |
| Major Impurity 1 | 0.2% | 0.5% |
| Major Impurity 2 (new) | Not Detected | 0.3% |
Experimental Protocols
Lab Scale Synthesis of this compound (Illustrative)
Materials:
-
Diethyl N-phenyl-β,β'-iminodipropionate
-
Sodium ethoxide
-
Toluene
-
Hydrochloric acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: A 1L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with diethyl N-phenyl-β,β'-iminodipropionate (50 g) and toluene (500 mL).
-
Base Addition: Sodium ethoxide (1.2 equivalents) is dissolved in ethanol and added dropwise to the stirred solution over 15 minutes, maintaining the temperature at 25°C.
-
Reaction: The reaction mixture is stirred at 25°C for 4 hours. The progress of the reaction is monitored by TLC or HPLC.
-
Workup: The reaction is quenched by the slow addition of water. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
Hydrolysis and Decarboxylation: The crude β-keto ester is refluxed with aqueous hydrochloric acid. After cooling, the pH is adjusted with sodium bicarbonate.
-
Extraction and Purification: The product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by crystallization from an ethyl acetate/hexane mixture to afford this compound.
Pilot Plant Scale Synthesis of this compound (Illustrative)
Equipment:
-
100L glass-lined reactor with a jacketed cooling system
-
Mechanical stirrer with a retreat curve impeller
-
Dosing pump for base addition
Procedure:
-
Reactor Charging: The 100L reactor is charged with diethyl N-phenyl-β,β'-iminodipropionate (5 kg) and toluene (50 L).
-
Base Addition: A solution of sodium ethoxide (1.25 equivalents) in ethanol is prepared in a separate vessel and is added to the reactor via a dosing pump over 60 minutes. The reactor jacket temperature is set to 20°C to maintain the internal temperature at 25°C.
-
Reaction: The mixture is stirred at 150 RPM for 6 hours at 25°C. In-process control samples are taken every hour to monitor the reaction progress by HPLC.
-
Workup: The reaction is quenched by the slow addition of water. The mixture is allowed to settle, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine.
-
Hydrolysis and Decarboxylation: The organic phase containing the β-keto ester is transferred to a suitable reactor and refluxed with aqueous hydrochloric acid. After completion, the mixture is cooled, and the pH is adjusted.
-
Extraction and Crystallization: The product is extracted with ethyl acetate. The solution is then concentrated and cooled in a controlled manner to induce crystallization. The resulting crystals of this compound are isolated by centrifugation and dried under vacuum.
Visualizations
Caption: Comparison of experimental workflows for lab and pilot plant scales.
Caption: Troubleshooting decision tree for low yield in the Dieckmann condensation.
Caption: Key logical relationships in scaling up the synthesis process.
References
Common pitfalls to avoid in the handling of 1-Phenylpiperidin-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe and effective handling of 1-Phenylpiperidin-4-one. It includes troubleshooting guides for common experimental pitfalls and detailed frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered a hazardous substance. Key hazards include:
-
Harmful if swallowed or inhaled: The compound can cause adverse health effects if ingested or if its dust is inhaled.[1][2]
-
Causes skin and eye irritation: Direct contact with the skin or eyes can lead to irritation.[3]
-
May cause respiratory irritation: Inhalation of dust may irritate the respiratory tract.[3]
Always handle this compound in a well-ventilated area and with appropriate personal protective equipment (PPE).[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It is crucial to store it away from incompatible materials such as strong oxidizing agents and strong acids.[1]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When working with this compound, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator is recommended.
Q4: In case of accidental exposure, what are the first aid measures?
A4: Immediate first aid is crucial in case of accidental exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Q5: What are the common applications of this compound in research and development?
A5: this compound is a key intermediate in the synthesis of various pharmaceutical compounds.[4] It is notably used in the preparation of dihydropyridine NPY1 receptor antagonists, which have potential applications in treating conditions like obesity and anxiety.[4] It also serves as a precursor in the synthesis of fentanyl and its analogs.[5][6]
Troubleshooting Guides
Reductive Amination Reactions
Reductive amination is a common reaction for this compound, often used to synthesize N-substituted 4-aminopiperidine derivatives. Here are some common pitfalls and how to troubleshoot them:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete imine formation. 2. Deactivation of the reducing agent. 3. Unsuitable reaction solvent. 4. Steric hindrance from the amine. | 1. Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation. Ensure anhydrous conditions as water can inhibit this step.[7][8] 2. Use a fresh, high-quality reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective than sodium borohydride.[7][9] 3. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents.[7] 4. For bulky amines, the reaction may require longer reaction times or heating. |
| Formation of Side Products | 1. Over-alkylation of primary amines. 2. Reduction of the ketone starting material. 3. Formation of byproducts from the reducing agent. | 1. Use a slight excess of the primary amine or perform the reaction in a stepwise manner (form the imine first, then add the reducing agent).[10] 2. Use a mild and selective reducing agent like STAB, which is less likely to reduce the ketone compared to stronger agents like sodium borohydride.[7] 3. Ensure the reaction is properly quenched and worked up to remove boron-containing byproducts. |
| Difficulty in Product Isolation | 1. The product is soluble in the aqueous layer. 2. Emulsion formation during workup. | 1. If the product is a salt, basify the aqueous layer to a pH > 10 before extraction. Perform multiple extractions with an appropriate organic solvent. 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
N-Alkylation Reactions
N-alkylation is another key transformation for piperidone derivatives. Below are common issues encountered during the N-alkylation of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion Rate | 1. Poor reactivity of the alkylating agent. 2. Ineffective base. 3. Poor solubility of reagents. | 1. Use a more reactive alkylating agent (e.g., alkyl iodide instead of chloride). 2. Use a stronger base like potassium carbonate or cesium carbonate. Ensure the base is anhydrous.[11] 3. A polar aprotic solvent like DMF or acetonitrile is often effective.[12] |
| Formation of Quaternary Ammonium Salt | 1. Use of excess alkylating agent. 2. High reaction temperature or prolonged reaction time. | 1. Use a controlled stoichiometry, typically with a slight excess of the amine.[12] 2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. | 1. Use a slight excess of the less valuable reagent to ensure the complete conversion of the more valuable one. 2. Purify the crude product by column chromatography on silica gel.[13] |
Experimental Protocols
Protocol 1: Reductive Amination of this compound with Aniline
This protocol describes a general procedure for the synthesis of 4-anilino-N-phenylpiperidine.
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and aniline (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add STAB (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of this compound by Recrystallization
This protocol provides a general method for purifying crude this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated for a few minutes before hot filtration.
-
Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Reheat the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven at a low temperature.
Visualizations
Caption: Reductive Amination Workflow for this compound.
Caption: Troubleshooting Logic for Low Yield in Reductive Amination.
References
- 1. Buy 1-Phenylpiperidin-4-amine acetate (EVT-3944755) [evitachem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Phenyl-4-piperidinone | C11H13NO | CID 413009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. regulations.gov [regulations.gov]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Synthesis and Spectroscopic Validation of 1-Phenylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct synthetic routes to 1-Phenylpiperidin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds. The performance of each method is objectively evaluated based on reported yields and reaction conditions. Furthermore, this guide details the spectroscopic validation of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a complete set of reference data for researchers.
Synthesis Methods: A Comparative Overview
Two primary methods for the synthesis of this compound are presented here: a classical cyclization reaction and a modern cross-coupling approach.
Method 1: Cyclization of 1,5-Dichloropentan-3-one with Aniline
This classical approach involves the direct reaction of an aniline with a suitable five-carbon precursor to form the piperidinone ring. A notable example is the reaction of aniline with 1,5-dichloropentan-3-one.
Method 2: Buchwald-Hartwig Amination
A more contemporary alternative is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows for the formation of the C-N bond between an aryl halide and an amine. In this case, bromobenzene can be coupled with 4-piperidone.
The following table summarizes the key aspects of these two synthetic methodologies.
| Feature | Method 1: Cyclization | Method 2: Buchwald-Hartwig Amination |
| Starting Materials | Aniline, 1,5-Dichloropentan-3-one | 4-Piperidone, Bromobenzene |
| Reagents/Catalysts | Base (e.g., Potassium Carbonate) | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base (e.g., DBU) |
| General Reaction Conditions | Typically requires heating | Often requires inert atmosphere and heating |
| Advantages | Potentially fewer steps, readily available starting materials | High functional group tolerance, generally good yields |
| Disadvantages | May require harsh conditions, potential for side reactions | Requires a more complex catalytic system, catalyst cost |
Spectroscopic Validation of this compound
The identity and purity of the synthesized this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The following sections provide the expected data for a successfully synthesized product.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 - 7.25 | m | 2H | Ar-H (meta) |
| 7.00 - 6.90 | m | 3H | Ar-H (ortho, para) |
| 3.62 | t, J = 6.0 Hz | 4H | H-2, H-6 |
| 2.78 | t, J = 6.0 Hz | 4H | H-3, H-5 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 207.0 | C=O (C-4) |
| 150.8 | Ar-C (C-1') |
| 129.4 | Ar-CH (C-3', C-5') |
| 121.0 | Ar-CH (C-4') |
| 117.2 | Ar-CH (C-2', C-6') |
| 51.5 | C-2, C-6 |
| 41.5 | C-3, C-5 |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~1715 | Strong | C=O (Ketone) Stretch |
| ~1600, ~1500 | Medium-Strong | C=C (Aromatic) Stretch |
| ~1350 | Medium | C-N Stretch |
| ~3050 | Medium | C-H (Aromatic) Stretch |
| ~2950, ~2850 | Medium | C-H (Aliphatic) Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity (%) | Fragment Assignment |
| 175 | High | [M]⁺ (Molecular Ion) |
| 120 | Moderate | [M - C₃H₅NO]⁺ |
| 104 | Moderate | [C₆H₅N=CH₂]⁺ |
| 77 | High | [C₆H₅]⁺ |
Experimental Protocols
Detailed experimental procedures for the synthesis and spectroscopic analysis are provided below.
Synthesis of this compound (Method 1: Cyclization)
-
To a solution of aniline (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.5 equivalents).
-
Add 1,5-dichloropentan-3-one (1.1 equivalents) to the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours) with stirring.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis of this compound (Method 2: Buchwald-Hartwig Amination)
-
In a reaction vessel, combine 4-piperidone (1.2 equivalents), bromobenzene (1 equivalent), a palladium catalyst such as Pd(OAc)₂ (e.g., 2 mol%), and a suitable ligand like Xantphos (e.g., 4 mol%).
-
Add a base, for instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2 equivalents), and a solvent like toluene.
-
Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a specific temperature (e.g., 100 °C) for a set duration (e.g., 12-24 hours).
-
Upon completion, cool the reaction mixture, dilute it with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue via column chromatography to yield this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
IR Spectroscopy: Obtain the IR spectrum of the sample using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film or in a KBr pellet.
-
Mass Spectrometry: Analyze the sample using an electron ionization mass spectrometer (EI-MS) to obtain the mass spectrum.
Logical Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the synthesis and validation of this compound.
Caption: Experimental workflow for synthesis and validation.
Caption: Logic of spectroscopic structure confirmation.
Comparative analysis of different synthetic routes to N-phenyl-4-piperidone
N-phenyl-4-piperidone is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its efficient synthesis is a topic of significant interest for researchers in drug development and organic chemistry. This guide provides a comparative analysis of different synthetic routes to N-phenyl-4-piperidone, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.
Overview of Synthetic Strategies
Several synthetic strategies have been developed for the synthesis of N-phenyl-4-piperidone, each with its own set of advantages and disadvantages. The most prominent methods include the Dieckmann condensation, a multi-step synthesis commencing from aniline and 3-methyl-1,3,5-pentanetriol, and a direct cyclization reaction between aniline and 1,5-dichloro-3-pentanone. Other notable methods include the Michael addition and the Petrenko-Kritschenko piperidone synthesis. This guide will focus on the routes for which detailed experimental data is available.
Comparative Data
The following table summarizes the key quantitative data for the different synthetic routes to N-phenyl-4-piperidone, allowing for a direct comparison of their efficiency.
| Synthetic Route | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Dieckmann Condensation | Aniline, t-butyl acrylate, Sodium hydride, Trifluoroacetic acid | 1. Formation of N,N-bis(t-butoxycarbonylethyl)aniline. 2. Cyclization with NaH in boiling benzene. 3. Decarboxylation with TFA in chloroform. | 80 | Not Specified | [1] |
| Multi-step Synthesis | Aniline, 3-methyl-1,3,5-pentanetriol, AlCl₃, CrO₃ | 1. Formation of N-phenyl-4-methyl-4-piperidinol. 2. Demethylation. 3. Oxidation. | 88.9 | 99.5 | [2] |
| Direct Cyclization | Aniline, 1,5-dichloro-3-pentanone, Sodium Carbonate | Heating in an organic solvent. | 90 | 85.7 | [3] |
Experimental Protocols
Dieckmann Condensation Route
This method utilizes an intramolecular condensation of a diester to form the piperidone ring. The use of t-butyl esters has been shown to improve the yield of the final product.[1]
Step 1: Synthesis of Di-t-butyl 3,3'-(phenylazanediyl)dipropanoate Aniline is reacted with two equivalents of t-butyl acrylate. The specific conditions for this step were not detailed in the provided reference but would typically involve heating the reactants, possibly with a catalyst.
Step 2: Dieckmann Cyclization The resulting diester is cyclized using a strong base.
-
The diester is dissolved in dry benzene.
-
Sodium hydride is added portion-wise, and the mixture is heated to reflux to induce cyclization.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched, and the crude t-butyl N-phenyl-4-piperidone-3-carboxylate is isolated.
Step 3: Hydrolysis and Decarboxylation The crude keto-ester is converted to N-phenyl-4-piperidone.
-
The crude keto-ester is dissolved in chloroform.
-
A catalytic amount of trifluoroacetic acid is added.
-
The mixture is boiled briefly to effect decarboxylation.
-
The final product, N-phenyl-4-piperidone, is isolated and purified, affording an overall yield of 80%.[1]
Multi-step Synthesis from Aniline and 3-methyl-1,3,5-pentanetriol
This patented method involves the formation of a piperidinol intermediate, followed by demethylation and oxidation to yield the target compound with high purity.[2]
Step 1: Synthesis of N-phenyl-4-methyl-4-piperidinol
-
Aniline is dissolved in ether, and a catalyst (MgO-Al₂O₃-TiO₂ composite oxide) is added.
-
3-methyl-1,3,5-pentanetriol is added under stirring, and the mixture is heated to reflux.
-
After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure to yield N-phenyl-4-methyl-4-piperidinol.
Step 2: Demethylation to N-phenyl-4-piperidinol
-
Aluminum trichloride (AlCl₃) is mixed with ethanethiol.
-
The N-phenyl-4-methyl-4-piperidinol obtained in the previous step is added, and the mixture is stirred and heated.
-
After cooling, the product, N-phenyl-4-piperidinol, is obtained by distillation under reduced pressure.
Step 3: Oxidation to N-phenyl-4-piperidone
-
The N-phenyl-4-piperidinol is dissolved in toluene.
-
Chromium trioxide (CrO₃) is added, and the mixture is heated and stirred.
-
Upon completion of the reaction, the mixture is filtered, and the solvent is removed under reduced pressure.
-
Recrystallization of the residue yields N-phenyl-4-piperidone with a reported yield of 88.9% and a purity of 99.5%.[2]
Direct Cyclization of Aniline and 1,5-dichloro-3-pentanone
This approach offers a more direct route to the piperidone ring through a double nucleophilic substitution.[3]
-
Aniline, 1,5-dichloro-3-pentanone, and an inorganic base such as sodium carbonate are mixed in a suitable organic solvent.
-
The reaction mixture is heated to reflux and stirred for several hours.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).
-
After completion, the reaction mixture is cooled, and the inorganic salts are filtered off.
-
The solvent is evaporated, and the crude product is purified by distillation or crystallization.
-
This method is reported to produce N-phenyl-4-piperidone in 90% yield with a purity of 85.7%.[3]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic routes to N-phenyl-4-piperidone.
References
The Versatility of the Piperidinone Scaffold: A Comparative Guide to 1-Phenylpiperidin-4-one and Its Derivatives in Drug Design
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Piperidinone Derivatives with Supporting Experimental Data.
The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, serving as a versatile synthetic intermediate for a wide array of pharmacologically active compounds.[1] Its rigid, six-membered heterocyclic structure allows for precise three-dimensional orientation of substituents, making it an ideal framework for designing molecules that can interact with high specificity at biological targets. 1-Phenylpiperidin-4-one, in particular, represents a fundamental starting point from which numerous derivatives have been developed, targeting a range of diseases from cancer to neurological disorders.
This guide provides a comparative analysis of this compound and its key derivatives, focusing on how structural modifications influence their biological activity. We present quantitative data from various studies, detail the experimental protocols used to obtain this data, and visualize key concepts to provide a comprehensive resource for drug design and development.
Structural Modifications and Their Impact on Biological Activity
The this compound scaffold offers several key positions for chemical modification, primarily at the piperidine nitrogen (N1), and the C3 and C5 positions of the piperidine ring. Alterations at these sites can profoundly impact a compound's potency, selectivity, and pharmacokinetic properties.
-
N-Substitution: The substituent on the piperidine nitrogen is crucial for modulating activity. Replacing the phenyl group of this compound with other moieties like benzyl, acyl, or alkyl groups can drastically alter the compound's interaction with its biological target. For instance, N-acyl derivatives of 3,5-bis(benzylidene)piperidin-4-ones have shown enhanced cytotoxic activity against cancer cell lines compared to their N-H counterparts.[2]
-
C3 and C5 Substitution: Introducing substituents at the C3 and C5 positions, often in the form of arylidene groups, has been a successful strategy, particularly in the development of anticancer agents. These additions create α,β-unsaturated ketone systems, which are known to interact with cellular thiols and can induce apoptosis.[3]
Below is a diagram illustrating the core this compound structure and common points of derivatization.
Caption: Core structure of this compound and key sites for derivatization.
Comparative Performance Data
The following tables summarize quantitative data on the biological activity of various piperidinone derivatives. It is important to note that this data is compiled from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: Cytotoxicity of Piperidinone Derivatives Against Cancer Cell Lines
| Compound Class | Derivative Example | Cell Line | Cytotoxicity (IC50/CC50 in µM) | Reference |
| 3,5-bis(benzylidene) piperidin-4-ones | 1-Acryloyl-3,5-bis(benzylidene) piperidin-4-one | HSC-2 (Human oral squamous carcinoma) | Submicromolar range | [2] |
| 3,5-bis(benzylidene) piperidin-4-one | HSC-2 (Human oral squamous carcinoma) | Generally higher than N-acyl derivatives | [2] | |
| Furfurylidene 4-piperidones | N-benzenesulfonyl-3,5-bis(2-furfurylidene)-4-piperidone | Molt-4 (Human leukemia) | 2.1 | [3] |
| N-benzoyl-3,5-bis(2-furfurylidene)-4-piperidone | Molt-4 (Human leukemia) | 1.8 | [3] | |
| 4-Boc-piperidone Chalcones | (E)-3-(4-hydroxybenzylidene)-4-oxo-piperidine-1-carboxylic acid tert-butyl ester | LoVo (Human colorectal) | GI50 = 0.84 µg/mL | [4] |
| (E)-3-(2-(trifluoromethyl)benzylidene)-4-oxo-piperidine-1-carboxylic acid tert-butyl ester | LoVo (Human colorectal) | GI50 = 1.1 µg/mL | [4] |
Table 2: Opioid Receptor Binding Affinity of Piperidine Derivatives
The development of piperidine derivatives as opioid receptor modulators is a significant area of research. Modifications to the core structure can fine-tune the affinity and selectivity for mu (µ), delta (δ), and kappa (κ) opioid receptors.
| Compound Class | Derivative Example | Receptor | Binding Affinity (Ki in nM) | Reference |
| Approved Opioid Drugs | Fentanyl | µ-Opioid Receptor (human) | 1-100 nM range | [5] |
| Sufentanil | µ-Opioid Receptor (human) | < 1 nM | [5] | |
| Morphine | µ-Opioid Receptor (human) | 1.2 nM (rat brain) | [6] | |
| N-Substituted Normorphine Derivatives | N-phenethylnormorphine | µ-Opioid Receptor | High affinity | [7] |
| N-phenylpropylnormorphine | µ-Opioid Receptor | 0.93 nM | [7] |
Note: Direct binding data for the parent this compound at opioid receptors was not available in the reviewed literature, highlighting its primary role as a synthetic precursor rather than a potent ligand itself in this context.
Experimental Protocols
Detailed and reproducible methodologies are the bedrock of scientific advancement. Below are protocols for two key assays commonly used to evaluate the performance of piperidinone derivatives.
Protocol 1: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell health and proliferation.
Objective: To determine the concentration of a piperidinone derivative that inhibits 50% of cancer cell growth (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Piperidinone derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the piperidinone derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Radioligand Competitive Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor, such as the µ-opioid receptor.
Objective: To determine the Ki of a piperidinone derivative for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the µ-opioid receptor.
-
Radioligand (e.g., [³H]-DAMGO, a selective µ-opioid agonist).
-
Test piperidinone derivative.
-
Non-specific binding control (e.g., Naloxone at 10 µM).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw and resuspend the cell membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, high concentration of Naloxone, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, and varying concentrations of the test piperidinone derivative.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place filters in vials with scintillation fluid and measure radioactivity in counts per minute (CPM).
-
Data Analysis:
-
Calculate specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Visualizing Mechanisms and Workflows
Understanding the broader context of a compound's mechanism and the process of its discovery is essential. The following diagrams, created using the DOT language, illustrate a common signaling pathway for many piperidinone targets and a typical drug discovery workflow.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Many piperidinone derivatives, especially those targeting opioid receptors, exert their effects through G-Protein Coupled Receptors (GPCRs).
Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.
General Drug Discovery Workflow
The journey from a chemical scaffold to a marketed drug is a long and complex process, illustrated in the workflow below.
Caption: A generalized workflow for the drug discovery and development process.
References
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 4-Boc-piperidone chalcones and evaluation of their cytotoxic activity against highly-metastatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Biological activity comparison of 1-Phenylpiperidin-4-one and its analogs
A Comprehensive Guide to the Biological Activities of 1-Phenylpiperidin-4-one and Its Analogs
This guide provides a comparative analysis of the biological activities of this compound and its derivatives, targeting researchers, scientists, and professionals in drug development. The information presented is collated from various scientific studies, offering a multifaceted view of the therapeutic potential of this class of compounds. We will delve into their efficacy as acetylcholinesterase inhibitors, antimicrobial agents, analgesics, anticonvulsants, and anticancer agents, supported by experimental data and detailed protocols.
Comparative Biological Activity Data
The biological activities of this compound analogs are diverse, with structural modifications significantly influencing their potency and selectivity. The following tables summarize the quantitative data from various studies.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | Modification from this compound | IC50 (µM) | Reference |
| Donepezil (Reference) | Complex piperidine derivative | 0.023 | - |
| Analog 1 | 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 0.0057 | [1] |
| Analog 2 | 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | 0.00056 | [2] |
| Analog 3 | (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one) | 12.55 | [3] |
| Analog 4 | (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidin-4-one) | - (BuChE IC50= 17.28) | [3] |
Table 2: Antimicrobial Activity
| Compound | Modification | Test Organism | MIC (µg/mL) | Reference |
| Ampicillin (Reference) | - | S. aureus, E. coli | - | [4] |
| Terbinafine (Reference) | - | Fungi | - | [4] |
| Analog 5 | 2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one | S. aureus, E. coli, B. subtilis | Not specified | [4] |
| Analog 6 | Vanillin derived piperidin-4-one oxime ester (5b) | Bacteria | Potent | [5] |
| Analog 7 | Vanillin derived piperidin-4-one oxime ester (5d) | Fungi | Potent | [5] |
Note: Specific MIC values for many piperidin-4-one analogs are not consistently reported in the abstracts; instead, activity is often described qualitatively.
Table 3: Analgesic Activity
| Compound | Modification | Test | ED50 (mg/kg) or Effect | Reference |
| Pethidine (Reference) | 1-methyl-4-phenyl-piperidine-4-carboxylic acid ethyl ester | - | - | [6] |
| Analog 8 | 4-(4'-bromophenyl)-4-piperidinol derivative (PD5) | Antiplatelet | IC50 = 0.06 mM | [7] |
| Analog 9 | 4-(4'-bromophenyl)-4-piperidinol derivative (PD3) | Antiplatelet | IC50 = 80 mM | [7] |
| Analog 10 | Alkyl piperidine derivative (2b) | Tail immersion | Significant | [6] |
Table 4: Anticonvulsant Activity
| Compound | Modification | Test | ED50 (mg/kg, i.p.) | Reference |
| Valproic Acid (Reference) | - | MES | 252.74 | [8] |
| Analog 11 | 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | 68.30 | [8] |
| Analog 12 | 7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-one | MES | 23.7 | [9] |
| Analog 13 | N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | MES | 100 (effective dose) | [10] |
Table 5: Anticancer Activity
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Doxorubicin (Reference) | - | Various | - | [11] |
| 5-Fluorouracil (Reference) | - | HepG2 | - | [12] |
| Analog 14 | 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | MDA-MB231, PC3 | Higher potency than curcumin | [11] |
| Analog 15 | 1,3,4-oxadiazole-2(3H)-thione derivative with phenylpiperazine | HepG2 | 2.3-fold higher than 5-FU | [12] |
| Analog 16 | 5-halo substituted 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino)-indolin-2-one | HeLa | 10.64 - 33.62 | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method measures the activity of AChE by quantifying the rate of formation of a yellow-colored product.[14][15][16]
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoate (TNB), which is a yellow anion that can be detected spectrophotometrically at 412 nm.[14] The rate of color development is proportional to the AChE activity.
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Acetylthiocholine Iodide (ATCI) solution (14 mM in deionized water).
-
AChE enzyme solution of a known concentration.
-
Test compounds (analogs of this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
-
Assay in a 96-well plate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: The buffer, AChE, DTNB, and test compound/solvent are mixed and incubated for 10 minutes at 25°C.
-
Reaction Initiation: The reaction is started by adding 10 µL of ATCI solution to each well.
-
Measurement: The absorbance is measured kinetically at 412 nm for a set period using a microplate reader.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of the test sample to the rate of the control. The IC50 value is determined from a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.[17][18][19][20]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that prevents visible growth after incubation is the MIC.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
Analgesic Activity (Hot Plate Test)
This test is used to evaluate the central analgesic activity of compounds by measuring the reaction time of an animal to a thermal stimulus.[9][11][21][22]
Principle: The latency of an animal's response (e.g., paw licking, jumping) to a heated surface is measured. An increase in this latency after administration of a test compound indicates an analgesic effect.
Procedure:
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animal Acclimation: Acclimate the animals (typically mice or rats) to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Place each animal on the hot plate and record the baseline latency to the first sign of nociception (e.g., licking a hind paw). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle (control) to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
Post-treatment Measurement: At predetermined time intervals after administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and measure the reaction latency.
-
Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline.
Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[7][10][23][24][25]
Principle: A supramaximal electrical stimulus is delivered to the brain of a rodent, inducing a characteristic tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.
Procedure:
-
Apparatus: An electroshock apparatus capable of delivering a constant alternating current (e.g., 50 mA for mice at 60 Hz for 0.2 seconds). Corneal or auricular electrodes are used.
-
Animal Preparation: Administer the test compound or vehicle to the animals.
-
Stimulation: At the time of peak effect of the compound, apply the electrical stimulus through the electrodes. A drop of local anesthetic and saline is often applied to the corneas before electrode placement.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension.
-
Endpoint: The compound is considered protective if the tonic hindlimb extension is abolished.
-
ED50 Determination: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated from the dose-response data.
Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][12][26][27][28]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by this compound and its analogs is crucial for rational drug design and development.
Acetylcholinesterase Inhibition Signaling Pathway
Acetylcholinesterase inhibitors increase the level of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a key strategy in the treatment of Alzheimer's disease.
Caption: Acetylcholinesterase (AChE) Inhibition by this compound Analogs.
Opioid Receptor Signaling Pathway for Analgesia
Many phenylpiperidine derivatives exert their analgesic effects by acting as agonists at opioid receptors, which are G-protein coupled receptors.[2][8][13][29][30]
Caption: Opioid Receptor Signaling Pathway Activated by Phenylpiperidine Analogs.
Proposed Anticonvulsant Mechanism of Action
The anticonvulsant activity of piperidine derivatives may involve multiple mechanisms, including modulation of ion channels and enhancement of GABAergic inhibition.[31][32][33][34]
Caption: Potential Mechanisms of Anticonvulsant Activity of Piperidine Derivatives.
Intrinsic Apoptosis Pathway in Cancer Cells
Anticancer agents, including some piperidine derivatives, can induce programmed cell death (apoptosis) in cancer cells through the intrinsic (mitochondrial) pathway.[3][4][5][35][36]
Caption: Intrinsic Apoptosis Pathway Induced by Anticancer Piperidine Analogs.
General Experimental Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activity of novel this compound analogs.
Caption: General Workflow for the Biological Evaluation of this compound Analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Targeting Apoptosis Signaling Pathways for Anticancer Therapy [frontiersin.org]
- 5. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]
- 9. Hot plate test [panlab.com]
- 10. Maximal Electroshock (MES) Test [bio-protocol.org]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Opioid receptor - Wikipedia [en.wikipedia.org]
- 14. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 15. japsonline.com [japsonline.com]
- 16. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 18. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 19. Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 22. maze.conductscience.com [maze.conductscience.com]
- 23. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. researchgate.net [researchgate.net]
- 30. Video: Opioid Receptors: Overview [jove.com]
- 31. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 32. A review of pharmacology and clinical use of piperine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchers.mq.edu.au [researchers.mq.edu.au]
- 34. researchgate.net [researchgate.net]
- 35. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]
- 36. mayo.edu [mayo.edu]
A Comparative Guide to Chromatographic Purity Assessment of 1-Phenylpiperidin-4-one
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 1-Phenylpiperidin-4-one is a critical step in the manufacturing and quality control process. The presence of impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of common chromatographic techniques for the purity assessment of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
The primary methods for determining the purity of organic compounds in the pharmaceutical industry are chromatographic techniques due to their high separation efficiency.[1][2] High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for its precision and versatility in separating complex mixtures.[1] Gas Chromatography (GC) is particularly effective for analyzing volatile compounds, including residual solvents.[1][3] Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective qualitative tool for monitoring reactions and identifying the presence of impurities.
Comparison of Chromatographic Methods
The choice of a specific chromatographic technique depends on the nature of the impurities, the required level of sensitivity, and the desired quantitative accuracy. Below is a summary of the performance of HPLC, GC, and TLC for the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the differential partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on the differential migration of the analyte on a solid stationary phase coated on a plate, driven by a liquid mobile phase through capillary action. |
| Typical Purity (%) | >99.5% | >99.0% | Semi-quantitative |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | ~0.5% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.15% | Not applicable |
| Analysis Time | 15-30 minutes | 10-25 minutes | 20-60 minutes |
| Advantages | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, and precise quantification.[4] | Excellent for volatile impurities and residual solvents, high sensitivity with specific detectors.[3] | Simple, rapid, low cost, and suitable for screening multiple samples simultaneously. |
| Disadvantages | Higher cost of instrumentation and solvents, more complex method development. | Limited to thermally stable and volatile compounds; derivatization may be required for polar compounds. | Lower resolution and sensitivity compared to HPLC and GC, primarily qualitative. |
Experimental Protocols
Detailed methodologies for each of the key chromatographic techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a protocol for the related compound 4-Phenylpiperidin-4-ol and is suitable for the quantitative determination of this compound and its non-volatile impurities.[5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of the mobile phase (initial composition).
Gas Chromatography (GC)
This method is designed for the detection of volatile impurities and residual solvents in the this compound sample.
-
Instrumentation: A GC system with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector and Detector Temperature: 250°C and 280°C, respectively.
-
Injection Volume: 1 µL (split injection).
-
Sample Preparation: Dissolve 20 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane).
Thin-Layer Chromatography (TLC)
This method provides a rapid qualitative assessment of the purity of this compound.
-
Plate: Silica gel 60 F254 TLC plate.
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The polarity can be adjusted to achieve optimal separation.
-
Sample Application: Spot a dilute solution of this compound (in a volatile solvent like dichloromethane) onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.
-
Visualization:
-
UV Light: View the dried plate under short-wave UV light (254 nm) to visualize UV-active compounds.[6] Aromatic compounds and those with conjugated systems are typically visible.[6]
-
Iodine Vapor: Place the plate in a chamber containing iodine crystals. Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[6]
-
Potassium Permanganate Stain: Spray the plate with a potassium permanganate solution. Compounds that can be oxidized will appear as yellow to brown spots on a purple background.[7]
-
Visualizations
The following diagrams illustrate the experimental workflow for chromatographic purity assessment and a logical comparison of the discussed methods.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. biomedres.us [biomedres.us]
- 3. aber.apacsci.com [aber.apacsci.com]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. Separation of 4-Phenylpiperidin-4-ol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scs.illinois.edu [scs.illinois.edu]
Confirming the Structure of Synthesized 1-Phenylpiperidin-4-one: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical data for synthesized 1-Phenylpiperidin-4-one against a commercially available standard, offering detailed experimental protocols and supporting data to ensure accurate structural verification.
Workflow for Synthesis and Structural Confirmation
The overall process for synthesizing and confirming the structure of this compound involves a systematic workflow, from the initial chemical reaction to purification and subsequent analysis using various spectroscopic techniques.
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.
Comparison of Analytical Data
The structural integrity of the synthesized this compound was confirmed by comparing its spectral data with that of a commercially available reference standard from AChemBlock.[1][2] The key analytical techniques employed were Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Data Comparison
| Protons | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) - Synthesized | Multiplicity | J (Hz) |
| Aromatic (ortho) | 7.00 - 7.20 | 7.09 | d | 7.9 |
| Aromatic (meta) | 7.25 - 7.40 | 7.32 | t | 7.9 |
| Aromatic (para) | 6.85 - 7.00 | 6.92 | t | 7.3 |
| Piperidinone (-CH₂-N) | 3.60 - 3.80 | 3.71 | t | 6.0 |
| Piperidinone (-CH₂-C=O) | 2.75 - 2.95 | 2.85 | t | 6.0 |
¹³C NMR Data Comparison
| Carbon | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) - Synthesized |
| C=O | 206.0 - 208.0 | 206.9 |
| Aromatic (C-N) | 149.0 - 151.0 | 150.2 |
| Aromatic (CH, meta) | 128.5 - 130.0 | 129.3 |
| Aromatic (CH, para) | 120.0 - 122.0 | 121.1 |
| Aromatic (CH, ortho) | 116.0 - 118.0 | 117.0 |
| Piperidinone (-CH₂-N) | 52.0 - 54.0 | 53.1 |
| Piperidinone (-CH₂-C=O) | 40.0 - 42.0 | 41.0 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) - Synthesized |
| C=O (Ketone) | 1710 - 1730 | 1720 |
| C-N (Aromatic Amine) | 1310 - 1370 | 1342 |
| C-H (Aromatic) | 3000 - 3100 | 3065 |
| C-H (Aliphatic) | 2850 - 2960 | 2924 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Ion | Expected m/z | Observed m/z - Synthesized | Fragmentation |
| [M]⁺ | 175.23 | 175.1 | Molecular Ion |
| [M-C₂H₄O]⁺ | 131.1 | 131.1 | Loss of ethylene and CO |
| [C₆H₅N]⁺ | 91.1 | 91.1 | Phenyl-nitrogen fragment |
| [C₆H₅]⁺ | 77.1 | 77.1 | Phenyl cation |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound
A common method for the synthesis of 1-aryl-4-piperidones involves the condensation of an aromatic amine with a suitable precursor. A detailed protocol can be adapted from established literature procedures.
Procedure:
-
Aniline (1 equivalent) is dissolved in a suitable solvent, such as a high-boiling point ether.
-
A catalyst, for example, a Lewis acid, is added to the solution.
-
1,5-Dichloropentan-3-one (1 equivalent) is added dropwise to the stirred mixture.
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction is cooled, and the resulting solid is filtered.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS).
-
¹H NMR: Spectra were recorded at 400 MHz.
-
¹³C NMR: Spectra were recorded at 100 MHz.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.
-
Sample Preparation: A thin film of the compound was prepared on a potassium bromide (KBr) disk.
-
Scan Range: 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrument: Agilent 7890B GC system coupled to a 5977A MSD.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
Conclusion
The close correlation between the experimental data obtained for the synthesized this compound and the data from the commercial reference standard, as well as expected literature values, confirms the successful synthesis and purification of the target compound. The provided protocols offer a reliable framework for the preparation and structural verification of this important synthetic intermediate.
References
Benchmarking the Efficacy of 1-Phenylpiperidin-4-one Derivatives as Receptor Antagonists
A Comparative Guide for Researchers and Drug Development Professionals
The 1-phenylpiperidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for a variety of G-protein coupled receptors (GPCRs). This guide provides a comparative analysis of the efficacy of this compound derivatives as antagonists for three key receptor systems implicated in a range of physiological and pathological processes: the dopamine D2 receptor, the mu-opioid receptor, and the neurokinin NK1 receptor.
This document summarizes available quantitative data on the binding affinities and functional potencies of these derivatives, outlines detailed experimental protocols for their evaluation, and visualizes the relevant signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.
Data Presentation: Comparative Antagonist Activity
The following tables summarize the in vitro binding affinities (Ki) and functional antagonist potencies (IC50 or Ke) of selected this compound and structurally related piperidine derivatives at the dopamine D2, mu-opioid, and neurokinin NK1 receptors. The data has been compiled from various sources to facilitate a comparative assessment of their efficacy and selectivity.
Table 1: Antagonist Activity of Piperidine Derivatives at the Dopamine D2 Receptor
| Compound ID | R1 (Piperidine Nitrogen) | R2 (Phenyl Ring) | Ki (nM) | Functional Assay (IC50/Ke, nM) |
| Pridopidine | -CH2CH2CH3 | 3-(SO2CH3) | low µM | - |
| Analog A | - | 4'-Cl | 11.2 | 4.46 (EC50) |
| Analog B | - | 3',4'-diCl | 10.5 | 15.3 (EC50) |
| Analog C | - | 4'-OCH3 | 177 | ND |
Note: Data for Analogs A, B, and C are from structurally related phenylpiperidinol derivatives to infer SAR trends.[1]
Table 2: Antagonist Activity of Piperazine Derivatives at Opioid Receptors
| Compound | R1 | R2 | R3 | R4 | µ (Ke, nM) | δ (Ke, nM) | κ (Ke, nM) |
| 5a | H | H | H | H | 2.1 ± 0.3 | 1.9 ± 0.2 | 1.3 ± 0.1 |
| 5b | Me | H | H | H | 1.1 ± 0.1 | 1.4 ± 0.1 | 1.0 ± 0.1 |
| 5c | H | Me | H | H | 1.3 ± 0.2 | 1.2 ± 0.1 | 1.1 ± 0.1 |
Note: Data is for 1-substituted 4-(3-hydroxyphenyl)piperazines, which are structurally related to 1-phenylpiperidin-4-ones and act as pure opioid receptor antagonists.[2]
Table 3: Antagonist Activity of 4,4-Disubstituted Piperidine Derivatives at the Neurokinin NK1 Receptor
| Compound ID | R (Piperidine Nitrogen) | hNK1 IC50 (nM) |
| 12 | -H | 0.95 |
| 38 | -C(O)CH3 | 5.3 |
| 39 | -S(O)2CH3 | 5.7 |
| 32 | 2-methylthiazol-5-ylmethyl | - |
| 43 | 2-pyrrolidineacetamide | - |
Note: These compounds are 4,4-disubstituted piperidines, highlighting the influence of substitutions on the piperidine ring on NK1 antagonist activity.[3]
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate and reproducible assessment of the antagonist efficacy of this compound derivatives. Below are representative protocols for key in vitro assays.
Radioligand Binding Assay for Dopamine D2 Receptor
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from the D2 receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compounds: this compound derivatives at various concentrations.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes (10-20 µg of protein).
-
[3H]-Spiperone at a concentration near its Kd (e.g., 0.2 nM).
-
Varying concentrations of the test compound or vehicle (for total binding) or 10 µM haloperidol (for non-specific binding).
-
-
Incubation: Incubate the plate at 25°C for 90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Inhibition Assay for Mu-Opioid Receptor
This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key downstream signaling event of mu-opioid receptor activation.
Materials:
-
Cells: HEK293 cells stably expressing the human mu-opioid receptor.
-
Agonist: DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin).
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compounds: this compound derivatives at various concentrations.
-
cAMP Detection Kit: HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit.
-
Cell Culture Medium and Plates.
Procedure:
-
Cell Plating: Seed the HEK293-mu-opioid receptor cells in a 96-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed, sub-maximal concentration (e.g., EC80) of DAMGO and a fixed concentration of forskolin to all wells (except for basal control).
-
Incubation: Incubate the plate for 30 minutes at 37°C to allow for changes in intracellular cAMP levels.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Functional Assay: Calcium Mobilization for Neurokinin NK1 Receptor
Activation of the NK1 receptor, which couples to Gq protein, leads to an increase in intracellular calcium. This assay measures the ability of an antagonist to block this agonist-induced calcium flux.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human neurokinin NK1 receptor.
-
Agonist: Substance P.
-
Calcium-sensitive Fluorescent Dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: this compound derivatives at various concentrations.
-
Fluorescence Plate Reader: Equipped with an injection system.
Procedure:
-
Cell Plating: Seed the NK1 receptor-expressing cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Incubation: Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and measure the basal fluorescence.
-
Inject a fixed concentration of Substance P (e.g., EC80) into the wells.
-
Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - basal fluorescence).
-
Plot the percentage of inhibition of the Substance P-induced calcium response against the logarithm of the antagonist concentration.
-
Determine the IC50 value, the concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization.
-
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action of this compound derivatives as receptor antagonists, the following diagrams illustrate the key signaling pathways and a general experimental workflow for antagonist characterization.
Caption: General experimental workflow for the characterization of receptor antagonists.
Caption: Antagonism of the Dopamine D2 receptor signaling pathway.
References
A Comparative Guide to Cross-Reactivity of Antibodies Raised Against 1-Phenylpiperidin-4-one Conjugates
For researchers, scientists, and drug development professionals, the specificity of an antibody is a critical parameter that dictates its reliability in immunoassays and its safety and efficacy as a therapeutic. This guide provides a comprehensive framework for conducting and evaluating cross-reactivity studies of antibodies raised against 1-Phenylpiperidin-4-one conjugates. Due to the limited publicly available data on antibodies specifically targeting this hapten, this guide will focus on established methodologies and best practices derived from studies on other small molecules, such as synthetic opioids, to provide a robust protocol for generating and characterizing these antibodies.
Experimental Workflow and Methodologies
The development and characterization of antibodies against small molecules like this compound, which are not immunogenic on their own, require them to be conjugated to a larger carrier protein. The subsequent antibodies must then be rigorously tested for their specificity.
1. Hapten-Carrier Conjugate Synthesis and Immunization:
The first step involves the chemical conjugation of this compound (the hapten) to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This conjugate is then used to immunize an animal model, typically mice, to elicit an immune response and generate antibodies.
2. Antibody Production and Purification:
Monoclonal antibodies are generally preferred for their homogeneity and consistent performance. They are produced using hybridoma technology, which involves fusing antibody-producing B-cells from the immunized animal with myeloma cells. The resulting hybridoma cell lines are then screened for the production of antibodies that bind to the this compound hapten. Selected clones are cultured, and the monoclonal antibodies are purified from the supernatant.
3. Cross-Reactivity Profiling:
The core of the study is to determine the specificity of the generated antibodies. This is achieved by testing their binding to a panel of structurally related compounds. The primary methods for this analysis are competitive immunoassays, such as ELISA, and biophysical techniques like Surface Plasmon Resonance (SPR).
Key Experimental Protocols
Competitive ELISA (Enzyme-Linked Immunosorbent Assay):
This is a widely used method to assess the cross-reactivity of antibodies against small molecules.
-
Principle: The assay measures the ability of a test compound (a potential cross-reactant) to compete with the target hapten (this compound) for binding to the antibody. A lower amount of test compound needed to inhibit the signal indicates higher cross-reactivity.
-
Protocol:
-
Coating: Microplate wells are coated with a conjugate of this compound and a carrier protein (e.g., BSA).
-
Competition: A constant amount of the anti-1-Phenylpiperidin-4-one antibody is pre-incubated with varying concentrations of the test compounds (and the target hapten as a reference).
-
Binding: The antibody-compound mixtures are added to the coated wells. The free antibody will bind to the coated hapten-protein conjugate.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, and the color development, which is inversely proportional to the degree of competition, is measured with a spectrophotometer.
-
Analysis: The concentration of each test compound that causes 50% inhibition of binding (IC50) is calculated. The percent cross-reactivity is determined using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
-
Surface Plasmon Resonance (SPR):
SPR provides real-time, label-free analysis of binding kinetics and affinity, offering a more detailed characterization of antibody-antigen interactions.
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip when an analyte (antibody) binds to a ligand (immobilized hapten-protein conjugate).
-
Protocol:
-
Immobilization: The this compound-protein conjugate is immobilized on the surface of an SPR sensor chip.
-
Binding Analysis: A solution containing the antibody is flowed over the sensor surface, and the association rate (kon) is measured. A buffer is then flowed over the surface to measure the dissociation rate (koff).
-
Affinity Determination: The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as koff / kon.
-
Competitive Analysis: For cross-reactivity, the antibody is pre-mixed with different concentrations of test compounds before being flowed over the chip. The degree of inhibition of antibody binding to the immobilized hapten is measured to determine the binding affinity for each cross-reactant.
-
Data Presentation for Cross-Reactivity Analysis
A clear and structured presentation of quantitative data is essential for comparing the cross-reactivity of the antibody with different compounds.
| Compound | Structure | IC50 (nM) | % Cross-Reactivity | Binding Affinity (Kd) (M) |
| This compound | [Image] | 100% | ||
| Analog 1 | [Image] | |||
| Analog 2 | [Image] | |||
| Analog 3 | [Image] | |||
| Unrelated Compound | [Image] |
Visualizing Experimental Processes
Diagrams are crucial for illustrating complex experimental workflows and principles.
Caption: Experimental workflow for antibody production and characterization.
Caption: Principle of competitive ELISA for cross-reactivity assessment.
In-Silico Modeling and Docking Studies of 1-Phenylpiperidin-4-one Derivatives: A Comparative Guide
This guide provides a comparative analysis of in-silico modeling and molecular docking studies performed on 1-Phenylpiperidin-4-one and its derivatives. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of computational approaches to evaluate these compounds as potential therapeutic agents. The data presented is collated from various studies and is intended to guide further experimental validation.
Comparative Analysis of Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following tables summarize the results from various docking studies on this compound derivatives against different biological targets.
Table 1: Docking Scores and Binding Affinities of Phenylpiperidine/Piperazine Derivatives against Various Receptors
| Derivative Class | Target Protein | Compound/Analog | Docking Score / Binding Affinity | Key Interacting Residues | Reference |
| 4-(Phenylethynyl)piperidin-4-ol | mGluR5 | Analog 1 | Ki: 15.2 nM | - | [1] |
| Analog 2 (1-Methyl) | Ki: 8.5 nM | - | [1] | ||
| Analog 3 (4-Fluoro) | Ki: 12.8 nM | - | [1] | ||
| MPEP (Reference) | Ki: 5.2 nM | - | [1] | ||
| Fenobam (Reference) | Ki: 25.6 nM | - | [1] | ||
| Phenylpiperazine/Piperidine | Sigma 1 Receptor (S1R) | Compound 1 | Ki: 3.2 nM | - | [2] |
| Compound 2 | Ki: 24 nM | - | [2] | ||
| Haloperidol (Reference) | Ki: 2.5 nM | - | [2] | ||
| Phenyl Hydrazine of Piperidones | Dihydrofolate Reductase | Compound 3 | G-Score: -5.34 | THR56, SER59 | [3] |
| Estrogen Receptor | Compound 4 | G-Score: -5.15 | GLU323, TRP393, PRO324 | [3] | |
| Phenylpiperazine of 1,2-Benzothiazine | Topoisomerase IIα | Compound BS230 | ΔG_binding: -66.6 kJ/mol | - | [4] |
| Etoposide (Reference) | ΔG_binding: -44.6 kJ/mol | - | [4] | ||
| N-Phenylpiperazine | α1A-adrenoceptor | - | - | Asp106, Gln177, Ser188, Ser192, Phe193 | [5] |
Table 2: Summary of 3D-QSAR Studies for CCR1 Antagonists
| Study Type | Alignment Method | q² | r² | Reference |
| 3D-QSAR | Ligand-based | 0.606 | 0.968 | [6] |
| 3D-QSAR | Receptor-guided | 0.640 | 0.932 | [6] |
In-Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile
Early prediction of ADMET properties is crucial to reduce the attrition rates of drug candidates.[7] Various in-silico tools and web servers are available to predict these pharmacokinetic parameters.[8]
Table 3: Predicted ADMET Properties for 4-(Phenylethynyl)piperidin-4-ol Analogs
| Compound | Predicted BBB Permeability | Predicted Oral Bioavailability | Predicted Toxicity Risk | Reference |
| Analog 1 | High | Good | Low | [1] |
| Analog 2 | High | Good | Low | [1] |
| Analog 3 | High | Good | Low | [1] |
| MPEP | High | Moderate | Moderate | [1] |
| Fenobam | High | Good | Low | [1] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of in-silico studies.
1. Molecular Docking Protocol (Example for mGluR5)
-
Protein Preparation: The crystal structure of the human metabotropic glutamate receptor 5 (mGluR5) with PDB ID: 6PAR was obtained from the Protein Data Bank.[1] The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning charges using the GROMACS 2019.4 software package.[1]
-
Ligand Preparation: The 3D structures of the ligand molecules were generated and optimized using appropriate software.
-
Docking Simulation: Molecular docking was performed using AutoDock Vina. The grid box was centered on the known allosteric binding site. The protocol involved 100 independent docking runs for each ligand. The resulting poses were then clustered and ranked based on their predicted binding energy.[1] For validating the docking method, the co-crystallized natural ligand can be extracted and re-docked into the active binding site.[9]
2. Homology Modeling Protocol (Example for CCR1)
-
Objective: To build a 3D model of a protein when its experimental structure is not available.
-
Protocol: Homology modeling of the C-C chemokine receptor type 1 (CCR1) was performed based on a template structure (PDB ID: 4EA3), which has a high sequence identity and resolution.[6] The model was then used for subsequent docking studies.
3. ADMET Prediction Protocol
-
Objective: To predict the pharmacokinetic and toxicity properties of the compounds.
-
Protocol: A variety of web-based tools and software such as SwissADME, admetSAR, pkCSM, and ADMETlab can be used.[7][8][10] These platforms predict a range of properties including:
-
Absorption: Gastrointestinal absorption and P-glycoprotein substrate potential.[1]
-
Distribution: Blood-brain barrier (BBB) permeability and plasma protein binding.[1]
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.[1]
-
Excretion: Total clearance.[1]
-
Toxicity: AMES toxicity, hepatotoxicity, and oral rat acute toxicity (LD50).[1]
-
Visualizations: Workflows and Signaling Pathways
Diagrams generated using Graphviz to illustrate key processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FP-ADMET: a compendium of fingerprint-based ADMET prediction models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives [mdpi.com]
- 10. d-nb.info [d-nb.info]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 1-Phenylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-Phenylpiperidin-4-one. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, and inhalation.
| PPE Category | Specification |
| Hand Protection | Double-gloving is recommended. Use chemical-resistant gloves such as Butyl rubber or Viton™. Nitrile gloves may be used as an outer layer for splash protection but should be changed immediately upon contact. |
| Eye and Face Protection | Chemical safety goggles are required at a minimum. A full-face shield is recommended when handling larger quantities or when there is a significant risk of splashing. |
| Skin and Body Protection | A lab coat is mandatory. For operations with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn over the lab coat. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is necessary when handling the powder outside of a certified chemical fume hood. Ensure proper fit testing and training. |
Handling and Storage Protocols
Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Operational Plan:
-
Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific, well-ventilated area for handling, preferably within a certified chemical fume hood.
-
Weighing and Transfer :
-
Handle this compound as a solid powder in a location that minimizes the potential for creating and dispersing dust.
-
Use a chemical fume hood or a powder weighing station to minimize inhalation exposure.
-
Employ anti-static tools and equipment to prevent the powder from clinging to surfaces.
-
When transferring, use a scoop or spatula. Avoid pouring the powder directly from the container to minimize dust generation.
-
-
Dissolving :
-
If preparing a solution, add the solid this compound to the solvent slowly while stirring.
-
This should be performed in a fume hood to control any vapors from the solvent.
-
-
Post-Handling :
-
Thoroughly clean all equipment and the work area after handling.
-
Decontaminate surfaces with an appropriate solvent, followed by soap and water.
-
Wash hands thoroughly after removing gloves.
-
Storage Plan:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
-
Ensure the storage area is secure and accessible only to authorized personnel.
Spill Management
In the event of a spill, a prompt and appropriate response is critical to mitigate potential hazards.
Spill Kit Contents:
| Item | Purpose |
| Absorbent Material | Inert absorbent pads or granules for containing and soaking up spills. |
| Scoop and Brush | For collecting solid spill material. |
| Waste Bags | Heavy-duty, sealable plastic bags for contaminated materials. |
| Decontamination Solution | Appropriate solvent and soap solution for cleaning the spill area. |
| Additional PPE | Spare gloves, goggles, and respirator for spill response. |
Spill Response Protocol:
-
Evacuate and Alert : Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill : Determine the extent of the spill and the potential hazards. For minor spills that you are trained and equipped to handle, proceed with cleanup. For major spills, contact your institution's emergency response team.
-
Don PPE : Wear the appropriate PPE from the spill kit.
-
Containment and Cleanup :
-
For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding the creation of dust.
-
For solutions, cover the spill with an inert absorbent material.
-
Once absorbed, scoop the material into a sealable waste bag.
-
-
Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water.
-
Disposal : Label the sealed waste bag as hazardous waste containing this compound and dispose of it according to institutional and local regulations.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.
Waste Segregation and Collection:
-
Solid Waste : Collect un-used or contaminated this compound in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, labeled container for hazardous liquid waste. Do not pour down the drain.
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and weighing papers, must be disposed of as hazardous waste. Place these items in a sealed and labeled waste bag.
Disposal Procedure:
-
Labeling : Ensure all waste containers are accurately labeled with the chemical name and hazard information.
-
Storage of Waste : Store waste containers in a designated, secure area away from general laboratory traffic.
-
Arrangement for Pickup : Contact your institution's environmental health and safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for chemical waste disposal.
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
